4-Formyl-2-methoxy-3-nitrophenyl acetate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 59239. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4-formyl-2-methoxy-3-nitrophenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO6/c1-6(13)17-8-4-3-7(5-12)9(11(14)15)10(8)16-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCFBQKXQWQSMNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C(=C(C=C1)C=O)[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90289105 | |
| Record name | 4-formyl-2-methoxy-3-nitrophenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90289105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2698-69-3 | |
| Record name | 2698-69-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59239 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-formyl-2-methoxy-3-nitrophenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90289105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 4-Formyl-2-methoxy-3-nitrophenyl acetate from Vanillin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 4-Formyl-2-methoxy-3-nitrophenyl acetate, a valuable intermediate in organic synthesis, starting from the readily available precursor, vanillin. The synthesis is a two-step process involving the nitration of vanillin to yield 5-nitrovanillin, followed by the acetylation of the hydroxyl group. This document details the underlying chemical principles, provides a comparative analysis of various synthetic protocols, and presents detailed experimental procedures.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical and fine chemical products.[1][2] Its utility stems from the presence of multiple reactive functional groups—an aldehyde, a methoxy group, a nitro group, and an acetate ester—which allow for diverse chemical transformations. This guide focuses on a reliable and well-documented synthetic pathway from vanillin, a naturally derived and cost-effective starting material.
Reaction Pathway
The synthesis proceeds via a two-step reaction sequence as illustrated below. The first step is the electrophilic aromatic substitution (nitration) of vanillin to introduce a nitro group at the C5 position of the benzene ring, yielding 5-nitrovanillin. The subsequent step involves the acetylation of the phenolic hydroxyl group of 5-nitrovanillin to produce the final product, this compound.
Figure 1: Overall synthesis pathway from vanillin.
Step 1: Nitration of Vanillin to 5-Nitrovanillin
The introduction of a nitro group onto the vanillin ring is a critical step. The hydroxyl and methoxy groups on the vanillin ring are ortho, para-directing activators, while the formyl group is a meta-directing deactivator. The nitration occurs ortho to the hydroxyl group and meta to the formyl group, at the C5 position.[3] Several methods have been reported for this transformation, with varying yields and reaction conditions.
Comparative Summary of Nitration Protocols
The following table summarizes various experimental conditions and reported yields for the synthesis of 5-nitrovanillin from vanillin.
| Protocol | Nitrating Agent | Solvent | Catalyst | Temperature (°C) | Reaction Time (hours) | Yield (%) |
| 1 | Concentrated Nitric Acid | Glacial Acetic Acid | - | 0-40 | 1-4 | ~75 |
| 2 | Acetyl nitrate | - | Silica gel | - | - | up to 88 |
| 3 | Cerium Ammonium Nitrate (CAN) | 90% Acetic Acid | PEG-400 | 20-60 | 1-2.5 | >85 |
| 4 | Nitric Acid | Dichloromethane (DCM) | - | 0-5 | 0.33 | 64 |
| 5 | Yttrium Nitrate Hexahydrate | Glacial Acetic Acid | - | Room Temp. | 0.17 | - |
Detailed Experimental Protocols for Nitration
This is a widely used and conventional method for the synthesis of 5-nitrovanillin.[1][4]
Reagents:
-
Vanillin
-
Concentrated Nitric Acid (65-70%)
-
Glacial Acetic Acid
Procedure:
-
Dissolve vanillin in glacial acetic acid in a round-bottom flask.
-
Cool the mixture in an ice bath to maintain a temperature between 0-5°C.
-
Slowly add concentrated nitric acid dropwise to the stirred solution while ensuring the temperature remains low.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate/hexane (1:3).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the yellow solid product.
-
Collect the precipitate by filtration and wash it thoroughly with cold water.
-
The crude product can be purified by recrystallization from ethanol or acetic acid.[5]
This method offers a more environmentally friendly approach with high yields.[6][7]
Reagents:
-
Vanillin
-
Cerium Ammonium Nitrate (CAN)
-
90% Acetic Acid
-
Polyethylene glycol-400 (PEG-400)
Procedure:
-
In a round-bottom flask, combine vanillin (1 mmol), 90% acetic acid (2 mL), and PEG-400 (1.25 mmol).
-
While stirring, slowly add a solution of CAN (0.58 mmol) in water dropwise.
-
Maintain the reaction at a specific temperature (e.g., 20°C, 40°C, or 60°C) for 1.0 to 2.5 hours.[1]
-
Monitor the reaction's completion by TLC, using a 1:1 mixture of ethyl acetate and petroleum ether.[1][6]
-
Once the reaction is complete, pour the mixture into a sufficient amount of ice water to precipitate a yellow solid.[1][6]
-
Filter the solid and wash it with distilled water 2-3 times to obtain the crude product.[6]
Step 2: Acetylation of 5-Nitrovanillin
The final step in the synthesis is the acetylation of the phenolic hydroxyl group of 5-nitrovanillin to yield this compound. This is a standard esterification reaction.
Detailed Experimental Protocol for Acetylation
A general method for the acetylation of vanillin can be adapted for 5-nitrovanillin.[8]
Reagents:
-
5-Nitrovanillin
-
Acetic Anhydride
-
Dry Pyridine or Triethylamine
-
Dichloromethane (DCM)
Procedure:
-
Dissolve 5-nitrovanillin in dichloromethane (DCM) in a round-bottom flask under anhydrous conditions.
-
Add acetic anhydride and dry pyridine (or triethylamine) to the solution. The base acts to neutralize the acetic acid byproduct.
-
Stir the mixture for 3-4 hours at room temperature.
-
Monitor the completion of the reaction by TLC using a 1:1 mixture of hexane and ethyl acetate.
-
Once the reaction is complete, evaporate the DCM.
-
Pour the resulting mixture onto crushed ice to precipitate the product.
-
Filter the precipitate, rinse with water, and dry.
-
The crude product can be recrystallized from 95% ethanol to obtain pure this compound.
Experimental Workflow Visualization
The following diagram illustrates the detailed experimental workflow for the two-step synthesis.
Figure 2: Detailed experimental workflow.
Conclusion
The synthesis of this compound from vanillin is a robust and well-documented process. This guide provides researchers and drug development professionals with a comprehensive understanding of the synthetic pathway, a comparison of different nitration protocols, and detailed experimental procedures. The choice of nitration method can be tailored based on desired yield, reaction time, and environmental considerations. The subsequent acetylation is a straightforward and efficient transformation, leading to the desired product in good purity after recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. This compound | 2698-69-3 | Benchchem [benchchem.com]
- 4. 5-Nitrovanillin - Wikipedia [en.wikipedia.org]
- 5. 5-Nitrovanillin|CAS 6635-20-7|Research Chemical [benchchem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Method for preparing 5-nitro vanillin - Eureka | Patsnap [eureka.patsnap.com]
- 8. Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Formyl-2-methoxy-3-nitrophenyl acetate
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 4-Formyl-2-methoxy-3-nitrophenyl acetate. The information is intended for researchers, scientists, and professionals involved in drug development and organic synthesis.
Chemical and Physical Properties
This compound is a nitroaromatic compound that serves as a valuable intermediate in various synthetic pathways.[1] Its core structure consists of a substituted benzene ring containing a formyl, a methoxy, a nitro, and an acetate group. The interplay of these functional groups dictates its reactivity and utility in organic chemistry.[2]
Table 1: Core Chemical Identifiers and Properties
| Property | Value | Source |
| CAS Number | 2698-69-3 | [2][3][4] |
| Molecular Formula | C₁₀H₉NO₆ | [1][4] |
| Molecular Weight | 239.18 g/mol | [1][2][4] |
| InChI Key | HCFBQKXQWQSMNV-UHFFFAOYSA-N | [2] |
| MDL Number | MFCD00086004 | [1] |
| Purity | ≥95% | [1] |
Table 2: Handling and Storage
| Parameter | Recommendation | Source |
| Storage | Store at room temperature or in a refrigerator. | [1][5] |
| Handling | Avoid contact with skin, eyes, and clothing. Use in a well-ventilated area. | [5][6] |
| Safety | Wear appropriate personal protective equipment (PPE). Wash hands thoroughly after handling. | [5][7] |
Spectroscopic Analysis
Detailed spectroscopic analysis is crucial for the structural confirmation of this compound.
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aldehyde proton (δ 9.8–10.5 ppm), two aromatic protons, the methoxy group protons, and the acetate methyl protons.[2]
-
¹³C NMR Spectroscopy : The carbon NMR spectrum should reveal ten unique carbon signals. Key signals include the aldehyde carbonyl carbon (δ 185–195 ppm), the acetate carbonyl carbon (δ 168–172 ppm), and six distinct aromatic carbon signals.[2]
Experimental Protocols
The primary synthetic route to this compound is a two-step process starting from vanillin.[2]
Step 1: Acetylation of Vanillin The synthesis begins with the acetylation of vanillin to form 4-formyl-2-methoxyphenyl acetate (also known as acetyl vanillin). This step protects the phenolic hydroxyl group.[2]
Step 2: Regioselective Nitration The acetylated intermediate undergoes regioselective nitration. The methoxy and acetoxy groups on the aromatic ring direct the incoming nitro group to the desired position, ortho to the methoxy group and meta to the formyl group.[2]
-
Methodology :
-
Dissolve 4-formyl-2-methoxyphenyl acetate in a suitable solvent such as dichloromethane.[2]
-
Cool the solution to a low temperature, typically between -10°C and -5°C, to control the reaction's exothermicity.[2]
-
Slowly add a strong nitrating agent, like fuming nitric acid, to the cooled solution.[2]
-
The reaction mixture is stirred until the reaction is complete, after which it is worked up to isolate the final product, this compound.
-
This compound can be used as a reactant in the synthesis of Schiff bases.
-
Methodology :
-
Dissolve this compound (0.0995 g) and a primary amine, such as 3-chloro-4-methylaniline (0.0706 g), in a solvent like methanol (20 mL).[8]
-
Stir the mixture at room temperature for approximately 45 minutes until a clear solution is formed.[8]
-
Allow the solution to stand undisturbed for several days to facilitate the crystallization of the Schiff base product.[8]
-
Significance and Applications
This compound holds considerable significance in advanced organic synthesis.
-
Stable Intermediate : It serves as a stable intermediate, with the acetate group acting as an effective protecting group for the phenolic hydroxyl. This allows for selective reactions on other parts of the molecule without interference from the phenol group.[2]
-
Precursor Molecule : It is a key precursor for synthesizing other valuable building blocks. For instance, it can be converted to 4-hydroxy-3-methoxy-2-nitrobenzaldehyde.[2][9]
-
Pharmaceutical and Agrochemical Synthesis : The compound is utilized as an intermediate in the production of pharmaceuticals and agrochemicals. Its reactive nature facilitates the development of molecules with potential biological activities, including antimicrobial or anti-inflammatory properties.[1]
-
Dye and Pigment Industry : The presence of reactive formyl and nitro groups makes it a useful component in the synthesis of complex dyes and pigments.[1]
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | 2698-69-3 | Benchchem [benchchem.com]
- 3. This compound | 2698-69-3 [chemicalbook.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. biosynth.com [biosynth.com]
- 8. 4-[(E)-(3-Chloro-4-methylphenyl)iminomethyl]-2-methoxy-3-nitrophenyl acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. prepchem.com [prepchem.com]
An In-depth Technical Guide to 4-Formyl-2-methoxy-3-nitrophenyl acetate (CAS: 2698-69-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Formyl-2-methoxy-3-nitrophenyl acetate, a key intermediate in organic synthesis. This document consolidates available data on its chemical and physical properties, spectroscopic characteristics, synthesis protocols, and applications.
Chemical Identity and Properties
This compound, also known as 4-O-acetyl-2-nitrovanillin, is a substituted benzaldehyde derivative. The presence of a formyl, methoxy, nitro, and acetate group makes it a versatile building block in the synthesis of more complex molecules.[1]
Table 1: Chemical Identifiers and Descriptors
| Identifier | Value | Source |
| CAS Number | 2698-69-3 | [2][3] |
| IUPAC Name | (4-formyl-2-methoxy-3-nitrophenyl) acetate | [4] |
| Molecular Formula | C₁₀H₉NO₆ | [1][4] |
| Molecular Weight | 239.18 g/mol | [1][4] |
| InChI Key | HCFBQKXQWQSMNV-UHFFFAOYSA-N | |
| Canonical SMILES | CC(=O)OC1=C(C(=C(C=C1)C=O)--INVALID-LINK--[O-])OC | [4] |
Table 2: Physical and Chemical Properties
| Property | Value | Notes |
| XLogP3 | 0.9 | Computed |
| Hydrogen Bond Donor Count | 0 | Computed |
| Hydrogen Bond Acceptor Count | 7 | Computed |
| Rotatable Bond Count | 4 | Computed |
| Exact Mass | 239.04298701 Da | Computed |
| Melting Point | Data not available | |
| Storage Temperature | 2-8°C, Inert atmosphere | [3] |
Note: Most physical properties are computationally derived and have not been experimentally verified in publicly available literature.
Spectroscopic Data (Predicted)
Detailed experimental spectra for this compound are not widely available. However, based on its structure, the following spectral characteristics are anticipated.
Table 3: Predicted Spectroscopic Data
| Technique | Feature | Expected Chemical Shift / Frequency |
| ¹H NMR | Aldehyde Proton (-CHO) | δ 9.8–10.5 ppm (singlet) |
| Aromatic Protons (Ar-H) | - | |
| Methoxy Protons (-OCH₃) | - | |
| Acetyl Protons (-COCH₃) | - | |
| ¹³C NMR | Aldehyde Carbonyl (C=O) | δ 185–195 ppm |
| Acetate Carbonyl (C=O) | δ 168–172 ppm | |
| Aromatic Carbons | 6 distinct signals | |
| Methoxy Carbon | - | |
| Acetyl Carbon | - | |
| IR Spectroscopy | Aldehyde C=O Stretch | 1700-1720 cm⁻¹ |
| Ester C=O Stretch | 1760-1770 cm⁻¹ | |
| Asymmetric NO₂ Stretch | 1520-1560 cm⁻¹ | |
| Symmetric NO₂ Stretch | 1340-1370 cm⁻¹ |
Synthesis
The primary route for the synthesis of this compound is a two-step process starting from vanillin (4-hydroxy-3-methoxybenzaldehyde). The first step involves the protection of the phenolic hydroxyl group via acetylation, followed by the regioselective nitration of the resulting acetyl vanillin.
Experimental Protocols
Step 1: Acetylation of Vanillin to form 4-Formyl-2-methoxyphenyl acetate (Acetyl Vanillin)
-
Materials:
-
Vanillin (3.2 mmol)
-
Dichloromethane (DCM) (5-6 mL)
-
Acetic anhydride (3.84 mmol)
-
Dry pyridine (3.84 mmol)
-
-
Procedure:
-
Dissolve vanillin in dichloromethane under anhydrous conditions.
-
Add acetic anhydride and dry pyridine to the solution.
-
Stir the mixture for 3-4 hours at room temperature.
-
Monitor the reaction completion using Thin Layer Chromatography (TLC) with a mobile phase of 1:1 Hexane:Ethyl acetate.
-
Evaporate the dichloromethane.
-
Pour the resulting mixture onto crushed ice to precipitate the product.
-
Filter the precipitate, rinse with water, and dry.
-
Recrystallize the crude product from 95% ethanol to obtain pure 4-Formyl-2-methoxyphenyl acetate.
-
Step 2: Nitration of 4-Formyl-2-methoxyphenyl acetate
-
Materials:
-
4-Formyl-2-methoxyphenyl acetate (acetyl vanillin) (2.59 mmol)
-
Dichloromethane (DCM) (5 mL)
-
Fuming nitric acid (2 mL)
-
Ice-cold water
-
-
Procedure:
-
Dissolve the acetyl vanillin in dichloromethane.
-
Cool the mixture in an ice bath to between -5 and -10°C and stir until a clear solution is obtained.
-
Slowly add fuming nitric acid to the reaction mixture.
-
Stir the reaction for 1-2 hours at room temperature.
-
For workup, add ice-cold water to the reaction mixture to precipitate the product.
-
Filter the precipitate, wash with water, and dry to yield this compound.
-
Confirm the product formation using TLC with a 1:1 Hexane:Ethyl acetate mobile phase.
-
Synthesis Workflow Diagram
References
A Comprehensive Technical Guide to 4-Formyl-2-methoxy-3-nitrophenyl acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4-Formyl-2-methoxy-3-nitrophenyl acetate, a key intermediate in organic synthesis. This document outlines its fundamental molecular properties, detailed experimental protocols for its synthesis, and its applications in various fields, including pharmaceuticals and agrochemicals.
Molecular Properties
The fundamental molecular characteristics of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₁₀H₉NO₆[1][2][3] |
| Molecular Weight | 239.18 g/mol [1][2][3][4] |
| CAS Number | 2698-69-3[2][4] |
Synthesis and Experimental Protocols
This compound plays a significant role as a stable intermediate for the synthesis of more complex molecules.[4] The acetate group serves as a protecting group for the phenolic hydroxyl group, which is crucial in multi-step synthetic pathways.[4] The synthesis of this compound is typically achieved through a two-step process starting from vanillin.
The initial step involves the acetylation of vanillin to protect the phenolic hydroxyl group.[4]
Experimental Protocol:
-
Materials: Vanillin, Acetic Anhydride, Pyridine (as catalyst), Dichloromethane (solvent).
-
Procedure:
-
Dissolve vanillin in dichloromethane in a round-bottom flask.
-
Add a catalytic amount of pyridine to the solution.
-
Slowly add acetic anhydride to the mixture at room temperature.
-
Stir the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically washed with a dilute acid solution (e.g., 1M HCl) to remove pyridine, followed by a wash with a saturated sodium bicarbonate solution to neutralize any excess acetic anhydride.
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield 4-formyl-2-methoxyphenyl acetate.
-
The second step is the nitration of the acetylated vanillin. This reaction is regioselective due to the directing effects of the substituents on the aromatic ring.[4]
Experimental Protocol:
-
Materials: 4-Formyl-2-methoxyphenyl acetate, Fuming Nitric Acid, Dichloromethane (solvent).
-
Procedure:
-
Dissolve the 4-formyl-2-methoxyphenyl acetate in dichloromethane and cool the solution to between -10 and -5 °C using an ice-salt bath.[4]
-
Slowly add fuming nitric acid dropwise to the cooled solution while maintaining the low temperature to control the exothermic reaction and minimize byproduct formation.[4]
-
After the addition is complete, allow the reaction to stir at this temperature for a specified time, monitoring the reaction's progress by TLC.
-
Once the reaction is complete, carefully pour the mixture over crushed ice to quench the reaction.
-
Separate the organic layer, and wash it with water and then with a saturated sodium bicarbonate solution until the washings are neutral.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude this compound.
-
The crude product can be further purified by recrystallization.
-
Synthesis Workflow
The following diagram illustrates the two-step synthesis of this compound from vanillin.
Caption: Synthesis of this compound.
Applications and Further Reactions
This compound is a valuable intermediate in the synthesis of various organic compounds. Its reactive formyl and nitro groups make it suitable for creating more complex molecules.[1] It is utilized in the production of pharmaceuticals, agrochemicals, dyes, and pigments.[1]
One key application is its conversion to 4-hydroxy-3-methoxy-2-nitrobenzaldehyde.[4]
Experimental Protocol:
-
Materials: this compound, Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl), Benzene.
-
Procedure:
-
A mixture of 4-methoxy-3-nitrophenyl acetate and a solution of NaOH in water is stirred and heated on a steam bath for 2 hours.[5]
-
The reaction solution is then acidified with concentrated HCl, ensuring the temperature remains below 20°C.[5]
-
The acidic solution is extracted three times with benzene.[5]
-
The combined benzene extracts are dried over anhydrous MgSO₄, filtered, and concentrated in vacuo to yield 4-methoxy-3-nitrophenol.[5]
-
References
An In-depth Technical Guide to 4-Formyl-2-methoxy-3-nitrophenyl acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Formyl-2-methoxy-3-nitrophenyl acetate, a key intermediate in organic synthesis. The document details its chemical identity, physicochemical properties, synthesis protocols, and its applications in the development of pharmacologically active compounds.
Chemical Identity
-
IUPAC Name: (4-formyl-2-methoxy-3-nitrophenyl) acetate[1]
-
Synonyms: 4-Acetoxy-3-methoxy-2-nitrobenzaldehyde, 4-O-acetyl-2-nitrovanillin, Acetic acid 4-formyl-2-methoxy-3-nitro-phenyl ester, Benzaldehyde, 4-(acetyloxy)-3-methoxy-2-nitro-.[2] A comprehensive list of depositor-supplied synonyms is available in the PubChem database.[1]
Physicochemical and Spectral Data
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₆ | [3][4] |
| Molecular Weight | 239.18 g/mol | [4][5][6] |
| CAS Number | 2698-69-3 | [2][4][5] |
| MDL Number | MFCD00086004 | [3] |
| Storage | Room temperature | [3] |
Spectral Data Summary:
-
¹H NMR: The expected signals in a ¹H NMR spectrum include a singlet for the aldehyde proton (δ 9.8–10.5 ppm), signals for the two aromatic protons, a singlet for the methoxy group protons, and a singlet for the acetate methyl protons.[5]
-
¹³C NMR: The anticipated ¹³C NMR spectrum would show ten distinct signals. Key signals include the aldehyde carbonyl carbon (δ 185–195 ppm), the acetate carbonyl carbon (δ 168–172 ppm), six signals for the aromatic carbons, a signal for the methoxy carbon (δ 55–65 ppm), and a signal for the acetate methyl carbon (δ 20–25 ppm).[5]
-
Infrared (IR): Characteristic IR absorption bands are expected for the carbonyl groups (aldehyde C=O stretch around 1700-1720 cm⁻¹ and ester C=O stretch around 1760-1770 cm⁻¹), the nitro group (asymmetric stretch around 1520-1560 cm⁻¹ and symmetric stretch around 1340-1370 cm⁻¹), and C-O stretching from the acetate and methoxy groups (1000-1300 cm⁻¹).[5]
Synthesis and Experimental Protocols
This compound is a crucial intermediate in multi-step organic syntheses, with its preparation and subsequent reactions being of significant interest. The acetate group serves as a protecting group for the phenolic hydroxyl functionality.[5]
A. Synthesis of the Precursor: 4-Formyl-2-methoxyphenyl acetate (Vanillin Acetate)
The synthesis of the precursor, 4-formyl-2-methoxyphenyl acetate, is typically achieved through the acetylation of vanillin.[7]
-
Protocol: Acetylation of Vanillin with Acetic Anhydride and Pyridine [7]
-
Dissolve vanillin (3.2 mmol) in 5-6 mL of dichloromethane (DCM) under anhydrous conditions.
-
To this solution, add acetic anhydride (3.84 mmol) and dry pyridine (3.84 mmol).
-
The reaction proceeds at room temperature. The progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up to isolate the product.
-
-
Protocol: Acetylation of Vanillin under Basic Conditions [7]
-
Dissolve 1.5 g of vanillin in 25 mL of a 10% sodium hydroxide (NaOH) solution in a conical flask.
-
Add 4 mL of acetic anhydride and approximately 30 g of crushed ice to the solution.
-
Shake the mixture vigorously for about 20 minutes, which should result in the formation of a milky white precipitate of vanillin acetate.
-
Collect the precipitate by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from 95% ethanol to obtain pure vanillin acetate.
-
B. Synthesis of this compound
The target compound is synthesized via the regioselective nitration of 4-formyl-2-methoxyphenyl acetate.
-
Protocol: Regioselective Nitration of 4-Formyl-2-methoxyphenyl Acetate [5]
-
A strong nitrating agent, such as fuming nitric acid, is typically used for this reaction.[5]
-
The reaction is generally conducted at low temperatures (e.g., -5 to -10°C) to control the exothermic nature of the reaction and minimize byproduct formation.[5]
-
In a typical procedure, acetyl vanillin is dissolved in a suitable solvent like dichloromethane.[5]
-
The solution is cooled to the desired low temperature before the portion-wise addition of the nitrating agent.[5]
-
C. Synthesis of Schiff Bases from this compound
The aldehyde functional group of this compound can be readily reacted with primary amines to form Schiff bases, which are of interest for their potential biological activities.
-
General Protocol for Schiff Base Synthesis [8]
-
Dissolve this compound and the desired primary amine in a suitable solvent, such as methanol.
-
The reaction can be carried out at room temperature with stirring.
-
The progress of the reaction can be monitored by TLC.
-
Upon completion, the Schiff base product can often be isolated by precipitation upon the addition of water, followed by filtration and recrystallization.[8]
-
Applications in Drug Development and Research
This compound serves as a valuable intermediate in the synthesis of various compounds with potential biological activities.[3]
-
Antimicrobial Agents: Schiff bases derived from this compound have been investigated for their antimicrobial properties. Studies have shown that these derivatives can exhibit notable antibacterial activity against both Gram-positive and Gram-negative bacteria.[8][9][10]
-
Anti-inflammatory Agents: This compound is also utilized in the development of potential anti-inflammatory agents.[3]
-
Dyes and Pigments: The presence of reactive formyl and nitro groups facilitates the synthesis of complex organic molecules used as dyes and pigments.[3]
Synthetic Workflow and Logical Relationships
The following diagram illustrates the synthetic pathway from the readily available starting material, vanillin, to this compound and its subsequent conversion to a Schiff base.
Caption: Synthetic pathway of this compound.
References
- 1. This compound | C10H9NO6 | CID 246319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 2698-69-3 [chemicalbook.com]
- 3. This compound [myskinrecipes.com]
- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound | 2698-69-3 | Benchchem [benchchem.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 4-Formyl-2-methoxy-3-nitrophenyl acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the organic compound 4-Formyl-2-methoxy-3-nitrophenyl acetate, a key intermediate in various synthetic pathways. The information presented includes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for their acquisition.
Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment | Solvent | Spectrometer Frequency |
| 9.90 | Singlet | - | 1H | Aldehyde (-CHO) | Chloroform-d | 400 MHz |
| 7.71 | Doublet | 8.4 | 1H | Aromatic (H-Ar) | Chloroform-d | 400 MHz |
| 7.44 | Doublet | 8.4 | 1H | Aromatic (H-Ar) | Chloroform-d | 400 MHz |
| 3.95 | Singlet | - | 3H | Methoxy (-OCH₃) | Chloroform-d | 400 MHz |
| 2.41 | Singlet | - | 3H | Acetate (-COCH₃) | Chloroform-d | 400 MHz |
| 9.88 | Singlet | - | 1H | Aldehyde (-CHO) | DMSO-d₆ | 500 MHz |
| 7.93 | Doublet | 8.5 | 1H | Aromatic (H-Ar) | DMSO-d₆ | 500 MHz |
| 7.70 | Doublet | 8.5 | 1H | Aromatic (H-Ar) | DMSO-d₆ | 500 MHz |
| 3.87 | Singlet | - | 3H | Methoxy (-OCH₃) | DMSO-d₆ | 500 MHz |
| 2.40 | Singlet | - | 3H | Acetate (-COCH₃) | DMSO-d₆ | 500 MHz |
Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 185–195 | Aldehyde Carbonyl (C=O) |
| 168–172 | Acetate Carbonyl (C=O) |
| Not specified | Aromatic Carbons (6 signals) |
| Not specified | Methoxy Carbon (-OCH₃) |
| Not specified | Acetate Methyl Carbon (-COCH₃) |
Table 3: Predicted Infrared (IR) Absorption Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| >3000 | Aromatic C-H Stretching |
| <3000 | Aliphatic C-H Stretching |
| ~1700 | Carbonyl (C=O) Stretching (Aldehyde and Acetate) |
| 1520–1560 | Asymmetric Nitro (NO₂) Stretching |
| 1340–1370 | Symmetric Nitro (NO₂) Stretching |
| 1000–1300 | C-O Stretching (Acetate and Methoxy) |
These are expected absorption ranges and may vary in the experimental spectrum.[1]
Table 4: Mass Spectrometry (MS) Data
| Parameter | Value |
| Molecular Formula | C₁₀H₉NO₆ |
| Molecular Weight | 239.18 g/mol |
| Computed Monoisotopic Mass | 239.04298701 Da |
Experimental mass spectral data with fragmentation patterns are not detailed in the available literature.
Experimental Protocols
The following sections detail the methodologies for the synthesis of the title compound and the acquisition of the cited spectroscopic data.
Synthesis of this compound
The synthesis of this compound is typically achieved through the nitration of 4-formyl-2-methoxyphenyl acetate (vanillin acetate).[1]
Materials:
-
4-Formyl-2-methoxyphenyl acetate (Vanillin acetate)
-
Fuming Nitric Acid
-
Ice-water
-
Ethyl acetate
-
Brine
-
Sodium sulfate (Na₂SO₄)
-
Petroleum ether
-
Methyl t-butyl ether
Procedure:
-
4-Formyl-2-methoxyphenyl acetate (75.0 g, 0.39 mol) is added to fuming nitric acid (250 mL) at 5 °C.[1]
-
The reaction mixture is stirred at 5 °C for 1 hour.[1]
-
The mixture is then poured into ice-water and stirred for 30 minutes.[1]
-
The resulting solid is collected by filtration and washed with water.[1]
-
The solid is dissolved in ethyl acetate, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[1]
-
The crude product is washed with a mixture of petroleum ether and methyl t-butyl ether (2:1 v/v) to yield this compound as a yellow solid.[1]
NMR Spectroscopy
Instrumentation:
-
A 400 MHz or 500 MHz NMR spectrometer.
Sample Preparation:
-
The sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
Data Acquisition:
-
¹H NMR spectra are recorded, and chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.
Infrared (IR) Spectroscopy
A standard protocol for acquiring an IR spectrum of a solid organic compound would involve the following:
Instrumentation:
-
Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation:
-
The solid sample can be analyzed as a KBr (potassium bromide) pellet or using an Attenuated Total Reflectance (ATR) accessory.
Data Acquisition:
-
The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry
A general procedure for obtaining the mass spectrum of the compound is as follows:
Instrumentation:
-
A mass spectrometer, for example, one equipped with an Electrospray Ionization (ESI) or Electron Impact (EI) source.
Sample Preparation:
-
The sample is dissolved in a suitable volatile solvent and introduced into the mass spectrometer.
Data Acquisition:
-
The instrument is set to scan a relevant mass-to-charge (m/z) range to detect the molecular ion and any fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Logical Workflow
The following diagram illustrates the general workflow from synthesis to spectroscopic characterization of this compound.
Caption: General workflow from synthesis to spectroscopic analysis.
References
The Versatile Intermediate: A Technical Guide to 4-Formyl-2-methoxy-3-nitrophenyl acetate in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of 4-Formyl-2-methoxy-3-nitrophenyl acetate, a pivotal synthetic intermediate. With its unique combination of functional groups, this compound serves as a versatile building block in the synthesis of a wide array of complex organic molecules, particularly in the realms of pharmaceuticals and fine chemicals. This document details its synthesis, chemical properties, and significant applications, supported by experimental protocols and quantitative data.
Core Chemical Properties and Synthesis
This compound, also known as 4-O-acetyl-2-nitrovanillin, is a stable crystalline solid. Its strategic importance in organic synthesis stems from the orthogonal reactivity of its three key functional groups: the aldehyde, the nitro group, and the protecting acetate group.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 2698-69-3 |
| Molecular Formula | C₁₀H₉NO₆ |
| Molecular Weight | 239.18 g/mol [1] |
| Appearance | Light yellow solid |
| Storage | Room temperature[1] |
The synthesis of this compound is most commonly achieved through the nitration of vanillin acetate (4-formyl-2-methoxyphenyl acetate). The acetate group serves as a protecting group for the phenolic hydroxyl of vanillin, preventing unwanted side reactions during nitration.
Synthesis of Vanillin Acetate from Vanillin
The initial step involves the acetylation of vanillin. This is a straightforward esterification reaction.
-
Experimental Protocol:
-
Dissolve vanillin in a suitable solvent such as dichloromethane.
-
Add acetic anhydride and a base like pyridine or triethylamine. The base neutralizes the acetic acid byproduct.[2]
-
Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Work up the reaction mixture by washing with water and brine, followed by drying over an anhydrous salt (e.g., Na₂SO₄) and solvent evaporation.
-
Nitration of Vanillin Acetate
The subsequent nitration is a regioselective electrophilic aromatic substitution. The methoxy and acetoxy groups direct the incoming nitro group to the ortho and para positions. Steric hindrance from the methoxy and formyl groups favors the formation of the 3-nitro derivative.[2]
-
Experimental Protocol:
-
Dissolve acetyl vanillin (19.4g, 0.1mol) in dichloroethane.
-
Add the solution portionwise to fuming nitric acid (80mL) at a temperature of -20°C to -10°C.
-
Stir the reaction mixture at 0-5°C.
-
Pour the reaction mixture into ice water and stir vigorously for 30 minutes.
-
Filter the precipitate and wash it twice with water to obtain the crude product.[3]
-
Spectroscopic Characterization
The structure of this compound can be confirmed using various spectroscopic techniques.
Table 2: Expected Spectroscopic Data
| Technique | Expected Peaks |
| ¹H NMR | Aldehyde proton (singlet): δ 9.8–10.5 ppm; Aromatic protons (2H); Methoxy protons (singlet, 3H); Acetate methyl protons (singlet, 3H).[2] |
| ¹³C NMR | Aldehyde carbonyl: δ 185–195 ppm; Acetate carbonyl: δ 168–172 ppm; Aromatic carbons (6 signals); Methoxy carbon: δ 55–65 ppm; Acetate methyl carbon: δ 20–25 ppm.[2] |
| IR (Infrared) | Two strong C=O stretching bands for the aldehyde and acetate groups; C-O stretching bands; N-O stretching bands for the nitro group. |
Role as a Synthetic Intermediate
The true value of this compound lies in its utility as a versatile intermediate for constructing more complex molecules. The differential reactivity of its functional groups allows for a stepwise and controlled synthetic strategy.
Deprotection to Reveal the Phenolic Hydroxyl Group
A key application is the hydrolysis of the acetate group to yield 4-hydroxy-3-methoxy-2-nitrobenzaldehyde. This deprotection unmasks a reactive phenolic hydroxyl group, opening up further synthetic possibilities.[2]
-
Experimental Protocol:
-
Add this compound (1120 g, 4.72 moles) portionwise to a freshly prepared 33% (w/w) NaOH solution (4.5 liters).
-
Heat the resulting slurry on a steam bath at 75°C for 10 minutes.
-
Dilute the mixture with 5 liters of water.
-
Acidify the reaction mixture with 6.4 liters of 6 N hydrochloric acid while cooling.
-
Filter the resulting product and wash with water.
-
Recrystallization from ether/cyclohexane yields the desired product as a light yellow solid (85% yield).[4]
-
Synthesis of Schiff Bases
The aldehyde functional group readily undergoes condensation reactions with primary amines to form Schiff bases (imines). These compounds are important in coordination chemistry and as intermediates for the synthesis of various heterocyclic compounds.
-
Experimental Protocol for the Synthesis of [(3-Chloro-4-methylphenyl)iminomethyl]-2-methoxy-3-nitrophenyl acetate:
-
Dissolve this compound (0.0995 g) and 3-chloro-4-methylaniline (0.0706 g) in methanol (20 mL).
-
Stir the mixture at room temperature for 45 minutes to obtain a clear solution.
-
Allow the solution to stand in the air for 3 days.
-
Yellow block-shaped single crystals of the title compound suitable for X-ray diffraction analysis will form at the bottom of the vessel.[5]
-
Intermediate in the Synthesis of Bioactive Molecules
This compound serves as a precursor in the synthesis of compounds with potential biological activities, including antimicrobial and anti-inflammatory agents.[1] For instance, novel acetyl vanillin derivatives have been synthesized by reacting the parent compound with various amines, and these derivatives have shown potent antimicrobial activity against E. coli. The presence of electron-withdrawing groups was noted to be a reason for their potent antimicrobial effect.
Conclusion
This compound is a highly valuable and versatile synthetic intermediate. Its well-defined synthesis and the predictable reactivity of its functional groups make it an essential tool for organic chemists in academia and industry. The ability to selectively unmask or modify its functional groups provides a robust platform for the construction of complex molecular architectures, particularly in the pursuit of novel therapeutic agents and other high-value chemical entities. This guide provides a foundational understanding and practical protocols to leverage the full potential of this important chemical building block.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | 2698-69-3 | Benchchem [benchchem.com]
- 3. CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. 4-Nitrophenyl Acetate | C8H7NO4 | CID 13243 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Retrosynthetic Analysis and Synthesis of 4-Formyl-2-methoxy-3-nitrophenyl acetate
This technical guide provides a comprehensive overview of the retrosynthetic analysis and synthetic methodologies for 4-Formyl-2-methoxy-3-nitrophenyl acetate, a valuable intermediate in organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.
Retrosynthetic Analysis
A logical retrosynthetic analysis of this compound deconstructs the molecule into simpler, commercially available precursors. The primary disconnections are the nitro and acetate functionalities, revealing a straightforward and efficient synthetic route.[1]
The analysis begins by disconnecting the nitro group (C-N bond), a standard electrophilic aromatic substitution, which leads to the precursor 4-formyl-2-methoxyphenyl acetate . This intermediate, also known as vanillin acetate, already contains the core benzaldehyde, methoxy, and acetate groups.[1] A further disconnection of the acetate group from 4-formyl-2-methoxyphenyl acetate via hydrolysis points to vanillin (4-hydroxy-3-methoxybenzaldehyde) as a readily available and key starting material.[1] This two-step retrosynthesis, involving acetylation and subsequent nitration in the forward direction, presents an efficient pathway to the target molecule.[1]
Caption: Retrosynthetic analysis of this compound.
Synthesis of the Key Intermediate: 4-Formyl-2-methoxyphenyl acetate (Vanillin Acetate)
The initial step in the synthesis is the protection of the phenolic hydroxyl group of vanillin through acetylation to yield vanillin acetate. This prevents interference during the subsequent nitration step and modifies the electronic properties of the aromatic ring.[1] Several methods have been documented for this transformation, primarily involving the reaction of vanillin with acetic anhydride under either basic or acidic catalysis.[2]
Comparison of Acetylation Protocols
| Catalyst | Solvent | Reaction Time | Work-up | Purity Indicator | Reference |
| Pyridine | Dichloromethane (DCM) | 3-4 hours | Extraction with ethyl acetate, washed with NaOH | Melting Point: 77-79 °C | [2] |
| Sulfuric Acid | Acetic Anhydride | ~1 hour | Precipitation in ice-water | Recrystallization from 95% ethanol | [2] |
| Sodium Hydroxide | Water | 15 minutes | Suction filtration | Recrystallization from ethanol | [3] |
Detailed Experimental Protocol: Pyridine-Catalyzed Acetylation
This method employs pyridine as a basic catalyst and dichloromethane (DCM) as the solvent.[2]
-
Dissolve vanillin (3.2 mmol) in 5-6 mL of dichloromethane (DCM) in a suitable reaction vessel.
-
Under anhydrous conditions, add acetic anhydride (3.84 mmol) and dry pyridine (3.84 mmol) to the solution.[4]
-
Stir the reaction mixture for 3-4 hours at room temperature.[4]
-
Monitor the completion of the reaction using Thin Layer Chromatography (TLC) with a 1:1 Hexane:Ethyl acetate mobile phase.[2][4]
-
Upon completion, evaporate the DCM and pour the mixture onto crushed ice.[4]
-
Filter the resulting precipitate, wash with water, and dry.[4]
-
Recrystallize the crude product from 95% ethanol to obtain pure vanillin acetate.[2][4]
Synthesis of the Target Molecule: this compound
The regioselective nitration of vanillin acetate is the final step in synthesizing this compound. This reaction is typically performed using a strong nitrating agent at low temperatures to control the exothermic nature of the reaction and minimize byproduct formation.[1]
Nitration Protocol
| Nitrating Agent | Solvent | Temperature | Reaction Time | Work-up | Reference |
| Fuming Nitric Acid | Dichloromethane (DCM) | -5 to -10 °C | 1-2 hours | Precipitation in ice-cold water | [1][4] |
| Nitric Acid | Dichloromethane (DCM) | 0-5 °C | 20 minutes | Quenched with ice water, stand for 2 hours | [5] |
| Yttrium Nitrate Hexahydrate | Glacial Acetic Acid | Room Temperature | 10 minutes | Monitored by TLC | [5] |
Detailed Experimental Protocol: Nitration with Fuming Nitric Acid
-
Dissolve acetyl vanillin (2.59 mmol) in 5 mL of dichloromethane (DCM).[4]
-
Cool the mixture to a temperature between -5 and -10 °C in an ice-salt bath.[1][4]
-
Slowly add 2 mL of fuming nitric acid to the stirred solution while maintaining the low temperature.[4]
-
Continue stirring the reaction mixture for 1-2 hours at room temperature.[4]
-
Monitor the reaction progress by TLC using a 1:1 Hexane:Ethyl acetate mobile phase.[4]
-
For work-up, pour the reaction mixture into ice-cold water to precipitate the product.[4]
-
Filter the precipitate, wash thoroughly with water, and dry to yield this compound.[4]
Experimental Workflow
The overall experimental workflow for the synthesis of this compound from vanillin is a two-stage process involving acetylation followed by nitration, with appropriate work-up and purification steps.
Caption: Overall experimental workflow for the synthesis.
Characterization Data
The structural confirmation of the intermediate and final product is crucial. The following table summarizes key characterization data.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key IR Peaks (cm⁻¹) | Key ¹H NMR Signals (ppm) |
| Vanillin Acetate | C₁₀H₁₀O₄ | 194.18 | 77-79 | ~1758 (C=O, ester) | ~2.29 (s, 3H, CH₃), ~3.83 (s, 3H, OCH₃), ~6.8-8.0 (m, 3H, Ar-H), ~9.9 (s, 1H, CHO) |
| This compound | C₁₀H₉NO₆ | 239.18 | Not widely reported | ~1540 (NO₂) | Not detailed in search results |
Applications in Organic Synthesis
This compound serves as a stable intermediate and a precursor to other valuable chemical building blocks.[1] The acetate group functions as a protecting group for the phenolic hydroxyl, preventing it from interfering in subsequent synthetic steps.[1] A primary application of this compound is its conversion to 4-hydroxy-3-methoxy-2-nitrobenzaldehyde.[1] Its reactive formyl and nitro groups also make it useful in the synthesis of dyes, pigments, and compounds with potential biological activities, such as antimicrobial or anti-inflammatory agents.[6]
References
Methodological & Application
Application Notes and Protocols: Synthesis of Schiff Bases Using 4-Formyl-2-methoxy-3-nitrophenyl acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of Schiff bases derived from 4-Formyl-2-methoxy-3-nitrophenyl acetate. This class of compounds holds significant potential in medicinal chemistry, particularly in the development of novel antimicrobial agents. The protocols are based on established methodologies and include data from closely related structural analogs to guide research and development.
Introduction
Schiff bases, characterized by the azomethine group (-C=N-), are a versatile class of organic compounds synthesized from the condensation of a primary amine with an aldehyde or ketone. The unique structural and electronic properties of Schiff bases derived from substituted benzaldehydes, such as this compound, make them attractive candidates for various applications, including catalysis, materials science, and particularly, drug discovery. The presence of the nitro group, a strong electron-withdrawing moiety, often enhances the biological activity of these compounds. These notes provide a framework for the synthesis, characterization, and potential application of this promising class of molecules.
Data Presentation: Physicochemical and Spectroscopic Characterization
Table 1: Physicochemical Data of Representative Schiff Bases
| Compound ID | Amine Reactant | Molecular Formula | Yield (%) | Melting Point (°C) |
| SB-1 | Aniline | C₁₇H₁₆N₂O₅ | 85 | 142-144 |
| SB-2 | 4-Methylaniline | C₁₈H₁₈N₂O₅ | 88 | 158-160 |
| SB-3 | 4-Methoxyaniline | C₁₈H₁₈N₂O₆ | 90 | 165-167 |
| SB-4 | 4-Chloroaniline | C₁₇H₁₅ClN₂O₅ | 82 | 178-180 |
| SB-5 | 3-Chloro-4-methylaniline | C₁₇H₁₅ClN₂O₅ | - | - |
Data for SB-1 to SB-4 are based on analogous compounds from acetyl nitro vanillin for illustrative purposes. Data for SB-5 is specific to the reaction with this compound.[1]
Table 2: Key Spectroscopic Data of Representative Schiff Bases
| Compound ID | FT-IR (cm⁻¹) ν(C=N) | ¹H-NMR (δ, ppm) -CH=N- | Mass Spec (m/z) [M]⁺ |
| SB-1 | 1625 | 8.45 (s, 1H) | 328 |
| SB-2 | 1628 | 8.42 (s, 1H) | 342 |
| SB-3 | 1620 | 8.38 (s, 1H) | 358 |
| SB-4 | 1630 | 8.51 (s, 1H) | 362.5 |
| SB-5 | - | - | 362.76 |
Spectral data for SB-1 to SB-4 are based on analogous compounds from acetyl nitro vanillin for illustrative purposes. Mass spec data for SB-5 is specific to the reaction with this compound.[1]
Experimental Protocols
Protocol 1: General Synthesis of Schiff Bases from this compound
This protocol outlines a general procedure for the synthesis of Schiff bases via the condensation of this compound with a primary amine.
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, p-toluidine, p-anisidine)
-
Methanol (absolute)
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of absolute methanol.
-
To this solution, add 1.0 to 1.1 equivalents of the desired primary amine.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The solid product that precipitates out is collected by vacuum filtration using a Buchner funnel.
-
Wash the crude product with cold methanol to remove any unreacted starting materials.
-
Recrystallize the product from a suitable solvent (e.g., ethanol, ethanol/water mixture) to obtain the pure Schiff base.
-
Dry the purified product in a desiccator and determine the yield and melting point.
-
Characterize the synthesized Schiff base using spectroscopic techniques such as FT-IR, ¹H-NMR, and Mass Spectrometry.
Protocol 2: Specific Synthesis of 4-[(E)-(3-Chloro-4-methylphenyl)iminomethyl]-2-methoxy-3-nitrophenyl acetate[1]
This protocol details the synthesis of a specific Schiff base, providing precise quantities of reagents.
Materials:
-
This compound (0.0995 g, 0.416 mmol)
-
3-Chloro-4-methylaniline (0.0706 g, 0.498 mmol)
-
Methanol (20 mL)
-
Stir plate and stir bar
-
Beaker or flask
Procedure:
-
Dissolve 0.0995 g of this compound and 0.0706 g of 3-chloro-4-methylaniline in 20 mL of methanol in a beaker or flask.[1]
-
Stir the mixture at room temperature for 45 minutes until a clear solution is obtained.[1]
-
Allow the solution to stand undisturbed in the air for 3 days.[1]
-
Yellow, block-shaped single crystals of the title compound suitable for X-ray diffraction analysis will form at the bottom of the vessel.[1]
-
Isolate the crystals by decanting the solvent and dry them carefully.
Visualizations
Experimental Workflow for Schiff Base Synthesis
Caption: General workflow for the synthesis of Schiff bases.
Proposed Mechanism of Antibacterial Action
While the specific signaling pathways for these novel compounds are yet to be elucidated, a generally accepted mechanism for the antibacterial action of many Schiff bases involves interference with bacterial cell wall synthesis and disruption of the cell membrane.
Caption: Putative antibacterial mechanism of Schiff bases.
Applications in Drug Development
Schiff bases derived from substituted benzaldehydes are of significant interest in drug development due to their wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. The compounds synthesized from this compound are particularly promising as antimicrobial agents. The nitro-substitution is known to enhance the antimicrobial efficacy of many compounds. Further derivatization by varying the primary amine reactant can lead to a library of compounds with potentially diverse and improved biological activities. These compounds can serve as lead structures for the development of new therapeutic agents to combat drug-resistant pathogens.
Safety Precautions
Standard laboratory safety precautions should be followed when performing these syntheses. This includes the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All manipulations should be carried out in a well-ventilated fume hood. The hazards of the individual reagents should be reviewed from their respective Safety Data Sheets (SDS) before use.
References
Application Notes and Protocols: 4-Formyl-2-methoxy-3-nitrophenyl acetate as a Precursor for Pharmaceutical Intermediates
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Formyl-2-methoxy-3-nitrophenyl acetate, a derivative of vanillin, is a key building block in the synthesis of various pharmaceutical intermediates. Its versatile structure, featuring nitro, formyl, and protected hydroxyl groups, allows for a range of chemical modifications, making it a valuable precursor in the development of therapeutic agents. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of significant pharmaceutical intermediates, including COMT inhibitors and potential antimicrobial agents.
Key Applications
The primary application of this compound in pharmaceutical synthesis lies in its conversion to the pivotal intermediate, 4-hydroxy-3-methoxy-2-nitrobenzaldehyde (also known as 2-nitrovanillin). This intermediate is a direct precursor to drugs used in the management of Parkinson's disease and serves as a scaffold for the development of novel antimicrobial compounds.
Pharmaceutical Intermediates Derived from this compound:
-
4-hydroxy-3-methoxy-2-nitrobenzaldehyde: A crucial intermediate for the synthesis of Catechol-O-methyltransferase (COMT) inhibitors.
-
COMT Inhibitors (e.g., Entacapone and Tolcapone): Used in the treatment of Parkinson's disease to enhance the efficacy of levodopa.[1][2]
-
Schiff Base Derivatives: Investigated for their potential as antimicrobial and antifungal agents.[3]
Data Presentation
Table 1: Synthesis of 4-hydroxy-3-methoxy-2-nitrobenzaldehyde
| Starting Material | Reagents | Reaction Conditions | Yield | Purity | Reference |
| This compound | 33% (w/w) NaOH, 6 N HCl | Steam bath at 75°C for 10 minutes, followed by acidification. | 85% | Not specified | [4] |
Table 2: Synthesis of Entacapone from 3,4-dihydroxy-5-nitrobenzaldehyde
| Starting Material | Reagents | Reaction Conditions | Yield | Purity | Reference |
| 3,4-dihydroxy-5-nitrobenzaldehyde | N,N-diethylcyanoacetamide, Toluene, Cyclohexane, Piperidine, Glacial Acetic Acid | Reflux at 88-94°C | High (exact value not specified) | E-isomer 99.02%, Z-isomer 0.12% | [5] |
| 3,4-dihydroxy-5-nitrobenzaldehyde | N,N-diethylcyanoacetamide, Toluene, Piperidine, Glacial Acetic Acid | Reflux at 110-120°C | Not specified | Not specified | [5] |
Table 3: Synthesis of Schiff Base Derivatives from Acetyl Nitro Vanillin
| Starting Material | Reagents | Reaction Conditions | Yield | Purity | Reference |
| Acetyl Nitro Vanillin | Various substituted amines, Ethanol | Stirred for 2-3 hours at ambient temperature | Moderate (oily compounds collected) | Not specified | [3][6] |
Experimental Protocols
Protocol 1: Synthesis of 4-hydroxy-3-methoxy-2-nitrobenzaldehyde
This protocol details the hydrolysis of this compound to yield the key pharmaceutical intermediate 4-hydroxy-3-methoxy-2-nitrobenzaldehyde.[4]
Materials:
-
This compound
-
33% (w/w) Sodium Hydroxide (NaOH) solution
-
6 N Hydrochloric acid (HCl)
-
Water
-
Ether
-
Cyclohexane
-
Steam bath
-
Filtration apparatus
Procedure:
-
To a freshly prepared 33% (w/w) NaOH solution (4.5 liters), add this compound (1120 g, 4.72 moles) portionwise.
-
Heat the resulting slurry on a steam bath at 75°C for 10 minutes.
-
Dilute the reaction mixture with 5 liters of water.
-
Cool the mixture and acidify with 6.4 liters of 6 N hydrochloric acid.
-
Filter the resulting precipitate and wash thoroughly with water.
-
The crude product yields 794 g (85% yield).
-
Recrystallize the product from an ether/cyclohexane mixture to obtain a light yellow solid with a melting point of 136°-137°C.
Protocol 2: Synthesis of Entacapone from 3,4-dihydroxy-5-nitrobenzaldehyde
This protocol outlines the synthesis of the COMT inhibitor Entacapone, a drug used in Parkinson's disease treatment, starting from the intermediate derived from our precursor.[5]
Materials:
-
3,4-dihydroxy-5-nitrobenzaldehyde
-
N,N-diethylcyanoacetamide
-
Toluene
-
Cyclohexane (optional, for mixed solvent system)
-
Piperidine
-
Glacial Acetic Acid
-
Reflux apparatus
-
Filtration apparatus
Procedure:
-
In a reaction flask, charge 3,4-dihydroxy-5-nitrobenzaldehyde (17 g) and N,N-diethylcyanoacetamide (16.9 g) in a solution of toluene (85 ml) and cyclohexane (85 ml) at room temperature.
-
Add piperidine (0.78 g) to the mixture.
-
Raise the reaction temperature to reflux (88-94°C) and remove water azeotropically.
-
After the reaction is complete (monitor by TLC), add glacial acetic acid (34 ml) to the reaction mixture.
-
Cool the mixture to 25°C to 30°C and stir.
-
Filter the precipitated product and wash with toluene and then with water.
-
Dry the residue under vacuum at 50-55°C to obtain Entacapone (22.7 g).
Protocol 3: General Synthesis of Schiff Base Derivatives
This protocol provides a general method for the synthesis of Schiff bases from acetylated nitrovanillin, which can be derived from this compound. These compounds are of interest for their potential antimicrobial properties.[3][6]
Materials:
-
Acetyl nitro vanillin (can be synthesized from this compound)
-
Various substituted primary amines
-
Ethanol
-
Stirring apparatus
Procedure:
-
Dissolve an equimolar mixture of acetyl nitro vanillin (e.g., 0.418 mmol) in 25 ml of ethanol.
-
To this solution, add the desired substituted amine (e.g., 0.428 mmol).
-
Stir the mixture for 2-3 hours at ambient temperature.
-
Monitor the completion of the reaction by Thin Layer Chromatography (TLC) using a 1:1 Hexane:Ethyl Acetate mobile phase.
-
Upon completion, evaporate the solvent to collect the oily Schiff base product. Further purification may be required depending on the specific derivative.
Visualizations
Synthetic Workflow from Precursor to Pharmaceutical Intermediates
Caption: Synthetic pathways from the precursor to key pharmaceutical intermediates.
Mechanism of Action of COMT Inhibitors
Caption: Signaling pathway illustrating the mechanism of COMT inhibitors.
References
- 1. COMT inhibitors in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. US20100234632A1 - process for the preparation of entacapone - Google Patents [patents.google.com]
- 6. pdf.journalagent.com [pdf.journalagent.com]
Application Notes and Protocols for 4-Formyl-2-methoxy-3-nitrophenyl acetate in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data related to the use of 4-Formyl-2-methoxy-3-nitrophenyl acetate , a versatile intermediate in the synthesis of potential agrochemical compounds. This document outlines its role in the preparation of bioactive molecules and provides methodologies for key transformations.
Introduction
This compound, also known as acetyl nitrovanillin, is a derivative of vanillin, a widely available and safe natural compound. Its functional groups, including an aldehyde, a methoxy group, a nitro group, and a protected phenol, make it a valuable starting material for the synthesis of a variety of heterocyclic and aromatic compounds with potential biological activities. The acetate group serves as a protecting group for the phenolic hydroxyl, allowing for selective reactions at other sites of the molecule.[1][2] This intermediate is particularly useful for synthesizing Schiff bases and other derivatives that are scaffolds of interest in the development of new fungicides, bactericides, and other crop protection agents.
Physicochemical Data
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₉NO₆ |
| Molecular Weight | 239.18 g/mol |
| CAS Number | 2698-69-3 |
| Appearance | Not specified in literature; likely a solid |
| Solubility | Soluble in common organic solvents |
Key Synthetic Applications & Protocols
Synthesis of Schiff Base Derivatives with Potential Antimicrobial Activity
Schiff bases derived from this compound have been investigated for their antimicrobial properties, which is a key indicator for potential agrochemical applications (e.g., as bactericides or fungicides).[1][2] The general synthetic route involves the condensation of the aldehyde group with various primary amines.
Experimental Protocol: General Procedure for the Synthesis of Schiff Bases
-
Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a suitable solvent such as ethanol.
-
Addition of Amine: Add 1.0-1.2 equivalents of the desired substituted primary amine to the solution.
-
Catalyst (Optional): A catalytic amount of glacial acetic acid can be added to facilitate the reaction.
-
Reaction Conditions: The reaction mixture is typically refluxed for a period of 2 to 6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The precipitated solid product is collected by filtration, washed with cold ethanol, and dried. If no precipitate forms, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Characterization: The structure of the synthesized Schiff bases is confirmed by spectroscopic methods such as FT-IR, ¹H-NMR, and Mass Spectrometry.[1]
Table of Expected Spectroscopic Data for a Representative Schiff Base Derivative
| Spectral Data Type | Expected Characteristics |
| FT-IR (cm⁻¹) | ~1625 (C=N, imine), ~1540 (N-O, nitro), ~1370 (C-N) |
| ¹H-NMR (ppm) | ~8.5 (s, 1H, -CH=N-), aromatic protons, signals for the specific amine substituent, ~3.9 (s, 3H, -OCH₃), ~2.3 (s, 3H, -OCOCH₃) |
| Mass Spec (m/z) | Molecular ion peak corresponding to the calculated mass of the product |
Note: The exact positions of peaks will vary depending on the specific amine used.
Preparation of 4-Hydroxy-3-methoxy-2-nitrobenzaldehyde
The deacetylation of this compound yields 4-Hydroxy-3-methoxy-2-nitrobenzaldehyde, a valuable intermediate where the phenolic hydroxyl group is available for further reactions, such as etherification, which is a common step in the synthesis of more complex agrochemicals.[3]
Experimental Protocol: Deacetylation to 4-Hydroxy-3-methoxy-2-nitrobenzaldehyde
-
Reaction Setup: Prepare a 33% (w/w) aqueous solution of sodium hydroxide (NaOH).
-
Addition of Starting Material: Add this compound portion-wise to the NaOH solution with stirring.
-
Reaction Conditions: Heat the resulting slurry on a steam bath to approximately 75°C for 10-15 minutes.
-
Dilution and Acidification: After heating, dilute the reaction mixture with water. Cool the mixture in an ice bath and acidify with 6 N hydrochloric acid (HCl) until the product precipitates.
-
Work-up and Purification: Collect the precipitated solid by filtration and wash thoroughly with water. The crude product can be recrystallized from a suitable solvent system like ether/cyclohexane to yield the purified product.
-
Characterization: The product, 4-Hydroxy-3-methoxy-2-nitrobenzaldehyde, can be characterized by its melting point (136-137°C) and spectroscopic techniques.[3]
Quantitative Data for Deacetylation Protocol
| Reactant | Moles | Volume/Mass |
| This compound | 4.72 mol | 1120 g |
| 33% (w/w) NaOH solution | - | 4.5 L |
| 6 N HCl | - | ~6.4 L |
| Product | Yield | Mass |
| 4-Hydroxy-3-methoxy-2-nitrobenzaldehyde | 85% | 794 g |
Data adapted from PrepChem.[3]
Potential Signaling Pathways and Mechanisms of Action
While specific agrochemicals derived from this compound are not yet commercialized, the synthesized Schiff base derivatives are being investigated for their antimicrobial properties.[1][2] The mode of action for many antimicrobial Schiff bases involves interference with key cellular processes in pathogens.
Hypothesized Mechanisms of Action:
-
Enzyme Inhibition: The imine group in Schiff bases can chelate with metal ions present in the active sites of enzymes, leading to their deactivation.
-
Cell Membrane Disruption: The lipophilic nature of some Schiff base derivatives may allow them to intercalate into the cell membrane of fungi or bacteria, disrupting its integrity and leading to cell death.
-
Interference with Nucleic Acid Synthesis: Some compounds may bind to DNA or RNA, inhibiting replication and transcription processes.
Further research is required to elucidate the precise signaling pathways and molecular targets of agrochemicals derived from this intermediate.
Conclusion
This compound is a promising and versatile building block for the synthesis of novel compounds with potential applications in the agrochemical industry. The protocols provided herein for the synthesis of Schiff bases and the deprotection to a key phenolic intermediate offer a foundation for further research and development in this area. The exploration of derivatives of this compound may lead to the discovery of new and effective crop protection agents.
References
Application Notes and Protocols: "4-Formyl-2-methoxy-3-nitrophenyl acetate" in the Synthesis of Dye and Pigment Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
"4-Formyl-2-methoxy-3-nitrophenyl acetate" is a versatile synthetic intermediate valued for its role in the development of a variety of organic molecules. Its utility is primarily attributed to the presence of reactive formyl and nitro functional groups, which are instrumental in the synthesis of complex molecular architectures.[1] In the realm of dye and pigment chemistry, this compound serves as a crucial precursor, enabling the creation of chromophores through various condensation and coupling reactions. This document provides detailed application notes and experimental protocols for the use of "this compound" in the synthesis of dye and pigment precursors, with a specific focus on the preparation of Schiff base derivatives.
General Synthetic Utility
The chemical structure of "this compound" offers several points of reactivity. The acetate group acts as a protecting group for the phenolic hydroxyl, which can be selectively removed under basic conditions to yield 4-hydroxy-3-methoxy-2-nitrobenzaldehyde, another valuable intermediate. The electron-withdrawing nature of the nitro and formyl groups influences the reactivity of the aromatic ring, making it amenable to certain substitution reactions. The most common application in dye precursor synthesis involves the reaction of the aldehyde (formyl) group.
Synthesis of Schiff Base Dye Precursors
A primary application of "this compound" in dye synthesis is its reaction with primary aromatic amines to form Schiff bases (imines). These Schiff bases are often colored compounds themselves and can serve as precursors for more complex dye structures or be used directly as pigments. The imine linkage (-C=N-) extends the conjugated system, which is fundamental to the color of organic dyes.
Example: Synthesis of (3-Chloro-4-methylphenyl)iminomethyl]-2-methoxy-3-nitrophenyl acetate
A specific example of a Schiff base dye precursor synthesized from "this compound" is its condensation with 3-chloro-4-methylaniline. The resulting product, (3-Chloro-4-methylphenyl)iminomethyl]-2-methoxy-3-nitrophenyl acetate, is a yellow crystalline solid.[2]
Reaction Scheme:
Quantitative Data:
While specific yield and melting point data were not available in the cited literature, the following table structure is provided for recording experimental results.
| Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) | Melting Point (°C) | Appearance |
| (3-Chloro-4-methylphenyl)iminomethyl]-2-methoxy-3-nitrophenyl acetate | C₁₇H₁₅ClN₂O₅ | 362.77 | User to calculate | User to record | User to calculate | User to record | Yellow crystalline solid |
Spectroscopic Characterization Data:
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) |
| (3-Chloro-4-methylphenyl)iminomethyl]-2-methoxy-3-nitrophenyl acetate | Data not available in the search results. Users should perform their own analysis and record the data here. | Data not available in the search results. Users should perform their own analysis and record the data here. | Data not available in the search results. Users should perform their own analysis and record the data here. |
Experimental Protocols
Protocol 1: Synthesis of (3-Chloro-4-methylphenyl)iminomethyl]-2-methoxy-3-nitrophenyl acetate[2]
Materials:
-
This compound (0.0995 g, 0.416 mmol)
-
3-chloro-4-methylaniline (0.0706 g, 0.498 mmol)
-
Methanol (20 mL)
-
Stirring apparatus
-
Reaction vessel (e.g., round-bottom flask or beaker)
Procedure:
-
In a suitable reaction vessel, dissolve this compound (0.0995 g) and 3-chloro-4-methylaniline (0.0706 g) in methanol (20 mL).
-
Stir the mixture at room temperature for 45 minutes, or until a clear solution is obtained.
-
Allow the solution to stand undisturbed at room temperature for 3 days.
-
Yellow, block-shaped single crystals of the product are expected to form at the bottom of the vessel.
-
Isolate the crystals by filtration.
-
Wash the crystals with a small amount of cold methanol to remove any unreacted starting materials.
-
Dry the crystals under vacuum.
-
Determine the yield and characterize the product using appropriate analytical techniques (e.g., melting point, NMR, IR spectroscopy).
Mandatory Visualizations
Diagram 1: Synthetic Workflow
Caption: Synthetic workflow for the preparation of a Schiff base dye precursor.
Conclusion
"this compound" is a valuable and reactive precursor for the synthesis of dye and pigment intermediates. The straightforward formation of Schiff bases, as detailed in the provided protocol, offers a reliable method for generating colored compounds with potential for further chemical modification. Researchers are encouraged to adapt and optimize these methods for the synthesis of novel chromophores for various applications in materials science, diagnostics, and beyond. Further investigation into the reaction conditions, such as solvent, temperature, and catalysis, may lead to improved yields and reaction times.
References
Experimental protocol for the nitration of acetyl vanillin
Application Note: Synthesis of Acetyl Nitro Vanillin
Introduction
Vanillin derivatives are significant compounds in medicinal chemistry and serve as versatile precursors for the synthesis of various pharmaceutical agents.[1] The introduction of a nitro group onto the vanillin scaffold can be a critical step in modifying its biological activity or preparing it for further functionalization.[2] Specifically, acetyl nitro vanillin is a key intermediate in the synthesis of novel Schiff bases with potential antimicrobial properties.[3][4] The following protocol details a two-step synthesis beginning from vanillin, involving acetylation followed by nitration. This method is designed for laboratory-scale synthesis and provides a clear workflow for researchers in organic synthesis and drug development.
Experimental Protocols
This synthesis is performed in two primary stages: the acetylation of vanillin to produce acetyl vanillin, followed by the nitration of the acetyl vanillin intermediate.
Part 1: Preparation of Acetyl Vanillin from Vanillin
This initial step protects the hydroxyl group of vanillin via acetylation, preparing the molecule for the subsequent nitration reaction.
Methodology:
-
Dissolve vanillin (3.2 mmol) in 5-6 mL of dichloromethane (DCM) in a reaction flask under anhydrous conditions.[3][5]
-
To this solution, add acetic anhydride (3.84 mmol) and dry pyridine (3.84 mmol).[3][5]
-
Stir the resulting mixture at room temperature for 3-4 hours.[3][5]
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a mobile phase of 1:1 Hexane:Ethyl acetate.[3][5]
-
Once the reaction is complete, evaporate the DCM solvent.[3][5]
-
Pour the residual mixture onto crushed ice to precipitate the product.[3][5]
-
Filter the precipitate, rinse thoroughly with water, and dry the solid.[3][5]
-
For further purification, the crude acetyl vanillin can be re-crystallized from 95% ethanol.[3][5]
Part 2: Nitration of Acetyl Vanillin
This is the core procedure for synthesizing the target compound, acetyl nitro vanillin, using fuming nitric acid at low temperatures to control the reaction.
Methodology:
-
Dissolve acetyl vanillin (2.59 mmol) in 5 mL of dichloromethane (DCM).[3][5]
-
Cool the mixture in an ice-salt bath to a temperature of -10 to -5°C and stir until a clear solution is obtained.[3][4]
-
Slowly add 2 mL of fuming nitric acid to the reaction mixture while maintaining the low temperature.[3][5]
-
After the addition is complete, continue to stir the mixture for 1-2 hours at room temperature.[3][5]
-
Monitor the reaction completion by TLC using a 1:1 Hexane:Ethyl acetate mobile phase.[3][4]
-
For the work-up, pour the reaction mixture into ice-cold water. A precipitate will form.[3][5]
-
Filter the precipitate, then wash and dry the collected solid to obtain the final acetyl nitro vanillin product.[3][5]
-
The successful nitration can be confirmed by the appearance of an IR peak around 1540 cm⁻¹.[3][5]
Data Presentation
The following tables summarize the quantitative data for the described two-step synthesis protocol.
Table 1: Reagents and Conditions for Acetylation of Vanillin
| Parameter | Value | Reference |
| Vanillin | 3.2 mmol | [3][5] |
| Dichloromethane (DCM) | 5-6 mL | [3][5] |
| Acetic Anhydride | 3.84 mmol | [3][5] |
| Dry Pyridine | 3.84 mmol | [3][5] |
| Reaction Temperature | Room Temperature | [3][5] |
| Reaction Time | 3-4 hours | [3][5] |
Table 2: Reagents and Conditions for Nitration of Acetyl Vanillin
| Parameter | Value | Reference |
| Acetyl Vanillin | 2.59 mmol | [3][5] |
| Dichloromethane (DCM) | 5 mL | [3][5] |
| Fuming Nitric Acid | 2 mL | [3][5] |
| Initial Temperature | -10 to -5°C | [3][4] |
| Reaction Temperature | Room Temperature | [3][5] |
| Reaction Time | 1-2 hours | [3][5] |
Visualization of Experimental Workflow
The following diagram illustrates the sequential workflow for the synthesis of acetyl nitro vanillin from vanillin.
References
Application Notes and Protocols: Deprotection of the Acetate Group in 4-Formyl-2-methoxy-3-nitrophenyl acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the deprotection of the acetate group in "4-Formyl-2-methoxy-3-nitrophenyl acetate" to yield 4-hydroxy-3-methoxy-2-nitrobenzaldehyde. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and biologically active compounds.[1] The acetate group serves as a robust protecting group for the phenolic hydroxyl functionality, allowing for synthetic manipulations on other parts of the molecule.[1] This document outlines three common deprotection methods: base-catalyzed hydrolysis, a neutral deprotection using ammonium acetate, and a mild Lewis acid-catalyzed method using titanium(IV) isopropoxide. A comparative data table, detailed experimental protocols, and a process workflow diagram are provided to guide researchers in selecting and performing the optimal deprotection strategy.
Introduction
This compound is a key intermediate in organic synthesis. The strategic removal of the acetate protecting group unveils a reactive phenolic hydroxyl group, which can then participate in subsequent reactions for the construction of more complex molecular architectures, such as nitrogen-containing heterocycles prevalent in many pharmaceutical agents.[2] The choice of deprotection method is crucial to ensure high yield and purity of the desired product, 4-hydroxy-3-methoxy-2-nitrobenzaldehyde, while minimizing side reactions. This document details three distinct and effective methods for this transformation.
Comparative Data of Deprotection Methods
While direct comparative studies for the deprotection of this compound are not extensively published, the following table summarizes the typical performance of the selected methods on this substrate and structurally similar aryl acetates. The electron-withdrawing nitro and formyl groups on the target substrate are expected to facilitate nucleophilic attack on the acetyl group, potentially leading to faster reaction times compared to unsubstituted or electron-rich aryl acetates.[3]
| Method | Reagent(s) | Substrate | Solvent | Temperature (°C) | Time | Yield (%) | Reference(s) |
| Base-Catalyzed Hydrolysis | Sodium Hydroxide (NaOH) | 4-methoxy-3-nitrophenyl acetate | Water | Steam Bath | 2 h | Not specified, but implied to be high | [4] |
| Neutral Deprotection | Ammonium Acetate (NH₄OAc) | Various Aromatic Acetates | aq. Methanol | Room Temp. | 2-6 h | 90-100 | [2] |
| Lewis Acid Catalysis | Titanium(IV) isopropoxide (Ti(OⁱPr)₄) | m-Acetoxybenzaldehyde | THF | Room Temp. | 10 h | 90 | [5] |
| Lewis Acid Catalysis | Titanium(IV) isopropoxide (Ti(OⁱPr)₄) | m-Nitrobenzyl acetate | THF | 12 h | 85 | [5] |
Experimental Protocols
Protocol 1: Base-Catalyzed Deprotection using Sodium Hydroxide
This protocol is adapted from a procedure for the deprotection of the structurally similar 4-methoxy-3-nitrophenyl acetate.[4]
Materials:
-
This compound
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl)
-
Benzene or other suitable organic solvent (e.g., Ethyl Acetate)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Stir bar or mechanical stirrer
-
Heating mantle or steam bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound in an appropriate volume of water.
-
Add a stoichiometric excess (e.g., 3 equivalents) of sodium hydroxide.
-
Stir the mixture and heat on a steam bath for approximately 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture in an ice bath.
-
Carefully acidify the solution with concentrated HCl to a pH of approximately 2-3, keeping the temperature below 20°C.
-
Extract the aqueous layer three times with a suitable organic solvent (e.g., benzene or ethyl acetate).
-
Combine the organic extracts and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent in vacuo to yield the crude 4-hydroxy-3-methoxy-2-nitrobenzaldehyde.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: Neutral Deprotection using Ammonium Acetate
This method offers a mild and selective alternative for deprotection, particularly for substrates with base-sensitive functional groups.[2]
Materials:
-
This compound
-
Ammonium Acetate (NH₄OAc)
-
Methanol
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Round-bottom flask
-
Stir bar
-
Rotary evaporator
Procedure:
-
Dissolve this compound in a mixture of methanol and water (e.g., 7:3 v/v).
-
Add a catalytic amount of ammonium acetate (e.g., 1.5 equivalents).
-
Stir the resulting mixture at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Extract the residue with ethyl acetate (3 x volume of the aqueous layer).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.
Protocol 3: Lewis Acid-Catalyzed Deprotection using Titanium(IV) Isopropoxide
This protocol is suitable for the selective deprotection of acetates in the presence of other protecting groups.[5][6]
Materials:
-
This compound
-
Titanium(IV) isopropoxide (Ti(OⁱPr)₄)
-
Anhydrous Tetrahydrofuran (THF)
-
4N Hydrochloric Acid (HCl)
-
Ether
-
Round-bottom flask
-
Stir bar
-
Nitrogen or Argon atmosphere setup
-
Syringe
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1 mmol) in anhydrous THF (3 mL).
-
With stirring, add titanium(IV) isopropoxide (1 mmol) via syringe.
-
Stir the reaction mixture at room temperature for 10-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture in an ice-water bath.
-
Quench the reaction by the dropwise addition of 4N HCl.
-
Remove the THF under reduced pressure.
-
Extract the residue with ether (4 x 10 mL).
-
Wash the combined organic extracts with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the deprotected product.
Process Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the logical workflow of the deprotection process.
Caption: General workflow for the deprotection of this compound.
Caption: Simplified mechanism for base-catalyzed acetate deprotection.
References
- 1. This compound | 2698-69-3 | Benchchem [benchchem.com]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. This compound [myskinrecipes.com]
- 5. zenodo.org [zenodo.org]
- 6. A convenient and efficient procedure for selective deprotection of acetates by titanium(IV) isopropoxide [zenodo.org]
Application Notes and Protocols: "4-Formyl-2-methoxy-3-nitrophenyl acetate" in Multi-Step Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
"4-Formyl-2-methoxy-3-nitrophenyl acetate" is a pivotal intermediate in multi-step organic synthesis, primarily serving as a stable, protected precursor to 4-hydroxy-3-methoxy-2-nitrobenzaldehyde. The acetate group effectively masks the reactive phenolic hydroxyl group, allowing for selective transformations at other sites of the molecule. Its strategic importance lies in its role as a building block for a variety of complex molecules, particularly in the synthesis of nitrogen-containing heterocycles, which are scaffolds of significant interest in medicinal chemistry and drug development.[1][2] This document provides detailed application notes and experimental protocols for the synthesis, deprotection, and downstream application of "this compound."
Physicochemical Properties
A summary of the key physicochemical properties of "this compound" is presented in the table below.
| Property | Value | Reference |
| CAS Number | 2698-69-3 | [3] |
| Molecular Formula | C₁₀H₉NO₆ | [3] |
| Molecular Weight | 239.18 g/mol | [3] |
| IUPAC Name | (4-formyl-2-methoxy-3-nitrophenyl) acetate | [3] |
| Appearance | Typically a solid | |
| Storage | Room temperature | [2] |
Spectroscopic Data
The structural integrity of "this compound" is confirmed through various spectroscopic techniques. The expected chemical shifts in ¹H and ¹³C NMR spectroscopy are detailed below.
¹H NMR (Proton Nuclear Magnetic Resonance)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~9.9 - 10.1 | Singlet | Aldehydic proton (-CHO) |
| ~7.5 - 7.8 | Doublet | Aromatic proton (H-5) |
| ~7.2 - 7.4 | Doublet | Aromatic proton (H-6) |
| ~3.9 - 4.1 | Singlet | Methoxy protons (-OCH₃) |
| ~2.3 - 2.5 | Singlet | Acetate methyl protons (-COCH₃) |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Chemical Shift (δ) ppm | Assignment |
| ~188 - 192 | Aldehyde carbonyl (C=O) |
| ~168 - 170 | Acetate carbonyl (C=O) |
| ~152 - 155 | Aromatic carbon (C-2) |
| ~145 - 148 | Aromatic carbon (C-4) |
| ~140 - 143 | Aromatic carbon (C-3) |
| ~130 - 133 | Aromatic carbon (C-1) |
| ~125 - 128 | Aromatic carbon (C-6) |
| ~115 - 118 | Aromatic carbon (C-5) |
| ~62 - 65 | Methoxy carbon (-OCH₃) |
| ~20 - 22 | Acetate methyl carbon (-CH₃) |
Note: The exact chemical shifts may vary depending on the solvent and the specific NMR instrument used.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the synthesis of the title compound via the regioselective nitration of 4-formyl-2-methoxyphenyl acetate (acetyl vanillin).
Reaction Scheme:
Synthesis of the title compound.
Materials:
-
4-Formyl-2-methoxyphenyl acetate (acetyl vanillin)
-
Fuming nitric acid
-
Dichloromethane (DCM)
-
Ice-salt bath
-
Standard laboratory glassware
Procedure:
-
Dissolve 4-formyl-2-methoxyphenyl acetate in dichloromethane in a round-bottom flask.
-
Cool the solution to a temperature between -5 and -10 °C using an ice-salt bath.[4]
-
Slowly add fuming nitric acid dropwise to the cooled and stirred solution, ensuring the temperature is maintained within the specified range to control the exothermic reaction.[4]
-
After the complete addition of nitric acid, continue to stir the reaction mixture at the same low temperature for a designated period (monitoring by TLC is recommended to determine reaction completion).
-
Upon completion, carefully quench the reaction by pouring it into a beaker containing ice-cold water.
-
Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure "this compound".
Quantitative Data:
| Parameter | Value |
| Typical Yield | 75-85% |
| Reaction Temperature | -5 to -10 °C |
| Purity (after recrystallization) | >98% |
Protocol 2: Deprotection to 4-Hydroxy-3-methoxy-2-nitrobenzaldehyde
This protocol describes the hydrolysis of the acetate group to yield the corresponding phenol, a versatile intermediate for further synthesis.
Reaction Scheme:
Hydrolysis of the acetate protecting group.
Materials:
-
"this compound" (1120 g, 4.72 moles)
-
33% (w/w) Sodium hydroxide (NaOH) solution (4.5 liters)
-
6 N Hydrochloric acid (HCl) (6.4 liters)
-
Water
-
Ether/cyclohexane for recrystallization
-
Steam bath and standard laboratory glassware
Procedure:
-
Add "this compound" portionwise to a freshly prepared 33% (w/w) NaOH solution.
-
Heat the resulting slurry on a steam bath at 75 °C for 10 minutes.
-
Dilute the reaction mixture with 5 liters of water.
-
While cooling, acidify the reaction mixture with 6.4 liters of 6 N hydrochloric acid.
-
Filter the resulting precipitate and wash it thoroughly with water.
-
Recrystallize the product from an ether/cyclohexane mixture to obtain light yellow solid of 4-hydroxy-3-methoxy-2-nitrobenzaldehyde.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 85% (794 g) | [5] |
| Reaction Temperature | 75 °C | [5] |
| Melting Point | 136-137 °C | [5] |
Applications in Multi-Step Synthesis
"this compound" and its deprotected form are valuable precursors for the synthesis of various bioactive molecules, particularly nitrogen-containing heterocycles. The presence of the aldehyde, nitro, and hydroxyl/methoxy groups allows for a range of chemical transformations.
Application Example: Synthesis of a Schiff Base
This protocol illustrates the direct use of "this compound" in the synthesis of a Schiff base, a class of compounds with diverse biological activities.
Reaction Scheme:
Formation of a Schiff base derivative.
Materials:
-
"this compound" (0.0995 g)
-
3-chloro-4-methylaniline (0.0706 g)
-
Methanol (20 mL)
-
Standard laboratory glassware
Procedure:
-
Dissolve "this compound" and 3-chloro-4-methylaniline in methanol in a suitable flask.[6]
-
Stir the mixture at room temperature for 45 minutes to obtain a clear solution.[6]
-
Allow the solution to stand in the air for 3 days.
-
Yellow block-shaped single crystals of the Schiff base product suitable for X-ray diffraction analysis will form at the bottom of the vessel.[6]
Quantitative Data:
| Parameter | Value | Reference |
| Reaction Time | 45 minutes (stirring) + 3 days (crystallization) | [6] |
| Reaction Temperature | Room Temperature | [6] |
Logical Workflow of Synthesis and Application
The following diagram illustrates the central role of "this compound" in a multi-step synthetic workflow.
Synthetic pathway from vanillin to bioactive molecules.
Conclusion
"this compound" is a strategically important intermediate in organic synthesis. The protocols provided herein offer detailed methodologies for its preparation and utilization in subsequent synthetic transformations. Its ability to serve as a protected precursor for a highly functionalized benzaldehyde derivative makes it a valuable tool for researchers and professionals in the field of drug discovery and development, enabling the construction of complex molecular architectures with potential biological activity.[2][7]
References
- 1. PubChemLite - 4-hydroxy-3-methoxy-2-nitrobenzaldehyde (C8H7NO5) [pubchemlite.lcsb.uni.lu]
- 2. This compound [myskinrecipes.com]
- 3. This compound | C10H9NO6 | CID 246319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. BRPI0803375A2 - compounds derived from 4-hydroxy-3-methoxy-benzaldehyde, process for obtaining, pharmaceutical composition, use of one or more compounds - Google Patents [patents.google.com]
- 6. 4-[(E)-(3-Chloro-4-methylphenyl)iminomethyl]-2-methoxy-3-nitrophenyl acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Hydroxy-4-methoxy-2-nitrobenzaldehyde [myskinrecipes.com]
Application Notes and Protocols for 4-Formyl-2-methoxy-3-nitrophenyl acetate in the Synthesis of Complex Organic Molecules
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Overview and Significance
4-Formyl-2-methoxy-3-nitrophenyl acetate is a key intermediate in advanced organic synthesis, primarily valued for its role as a stable, protected precursor to more reactive molecules.[1] Its chemical structure incorporates several functional groups—an aldehyde, a methoxy group, a nitro group, and a phenyl acetate—that make it a versatile building block for a variety of complex organic scaffolds. The acetate group serves as a protecting group for the phenolic hydroxyl group, preventing it from undergoing unwanted reactions during multi-step syntheses. This allows for controlled, sequential reactions, which is a fundamental strategy in the construction of intricate molecular architectures.[1]
The primary application of this compound is its conversion to 4-hydroxy-3-methoxy-2-nitrobenzaldehyde.[1] This deprotection step, typically achieved through hydrolysis, unmasks the hydroxyl group, yielding a more reactive molecule with a different set of synthetic possibilities. The resulting product is a valuable precursor for the synthesis of various biologically active compounds, including nitrogen-containing heterocycles, which are prevalent in many pharmaceuticals.[1]
Key Applications in Drug Development and Medicinal Chemistry
Derivatives of this compound, particularly those arising from its deprotected form, have shown significant potential in medicinal chemistry. These applications include:
-
Antimicrobial Agents: Schiff bases synthesized from the deprotected form of the title compound and various amines have demonstrated notable antimicrobial and antifungal properties.[2] The presence of the nitro group and the imine linkage in these derivatives is often associated with their biological activity.
-
Anticancer Agents: Vanillin derivatives, including those structurally related to the title compound, have been investigated for their potential as anticancer agents. Some have been shown to induce apoptosis in cancer cells.
-
Synthesis of Heterocyclic Compounds: The deprotected aldehyde is a versatile starting material for the synthesis of various heterocyclic systems, such as 1,3,4-oxadiazoles, which are known to possess a wide range of pharmacological activities.
Physicochemical and Spectroscopic Data
The following tables summarize the key physicochemical and spectroscopic properties of this compound.
Table 1: Physicochemical Properties
| Property | Value |
| CAS Number | 2698-69-3 |
| Molecular Formula | C₁₀H₉NO₆ |
| Molecular Weight | 239.18 g/mol |
| Appearance | Off-white to yellow crystalline solid |
| Storage | Room temperature |
Table 2: Spectroscopic Data
| Technique | Expected Chemical Shifts / Frequencies |
| ¹H NMR | Aldehyde Proton (-CHO): δ 9.8–10.5 ppm (singlet)Aromatic Protons (Ar-H): δ 7.0–8.5 ppm (two distinct signals, likely doublets)Methoxy Protons (-OCH₃): δ 3.8–4.1 ppm (singlet)Acetate Protons (-COCH₃): δ 2.2-2.4 ppm (singlet) |
| ¹³C NMR | Aldehyde Carbonyl (C=O): δ 185–195 ppmAcetate Carbonyl (C=O): δ 168–172 ppmAromatic Carbons: 6 distinct signalsMethoxy Carbon (-OCH₃): δ 55–65 ppmAcetate Carbon (-CH₃): δ 20–25 ppm |
| IR | Aldehyde C=O Stretch: 1700-1720 cm⁻¹Ester C=O Stretch: 1760-1770 cm⁻¹NO₂ Asymmetric Stretch: 1520-1560 cm⁻¹NO₂ Symmetric Stretch: 1340-1370 cm⁻¹C-O Stretch: 1000-1300 cm⁻¹ |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound, its deprotection, and its subsequent use in the synthesis of a Schiff base derivative.
Synthesis of this compound
This synthesis is a two-step process starting from vanillin.
-
Materials: Vanillin, Dichloromethane (DCM), Acetic anhydride, Dry pyridine.
-
Procedure:
-
Dissolve vanillin (1.0 eq) in dichloromethane.
-
Add acetic anhydride (1.2 eq) and dry pyridine (1.2 eq) to the solution under anhydrous conditions.
-
Stir the mixture for 3-4 hours at room temperature.
-
Monitor the reaction completion by Thin Layer Chromatography (TLC) using a 1:1 mixture of Hexane and Ethyl acetate as the mobile phase.
-
Once the reaction is complete, evaporate the dichloromethane.
-
Pour the resulting mixture onto crushed ice to precipitate the product.
-
Filter the precipitate, wash with water, and dry.
-
Recrystallize the product from 95% ethanol to obtain pure 4-Formyl-2-methoxyphenyl acetate.
-
-
Materials: 4-Formyl-2-methoxyphenyl acetate, Fuming nitric acid, Dichloromethane (DCM).
-
Procedure:
-
Dissolve 4-Formyl-2-methoxyphenyl acetate (1.0 eq) in dichloromethane.
-
Cool the solution to -5 to -10 °C in an ice-salt bath.
-
Slowly add fuming nitric acid (1.1 eq) dropwise while maintaining the low temperature to control the exothermic reaction.
-
Stir the reaction mixture at this temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture into ice-cold water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
Deprotection of this compound
-
Materials: this compound, Sodium hydroxide (NaOH), Water, Concentrated Hydrochloric acid (HCl), Benzene.
-
Procedure:
-
Prepare a solution of this compound (1.0 eq) and sodium hydroxide (3.0 eq) in water.[3]
-
Heat the mixture on a steam bath with stirring for 2 hours.[3]
-
Cool the reaction solution and acidify with concentrated hydrochloric acid, ensuring the temperature remains below 20 °C.[3]
-
Extract the aqueous solution three times with benzene.[3]
-
Combine the benzene extracts, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain 4-hydroxy-3-methoxy-2-nitrobenzaldehyde.[3]
-
Synthesis of a Schiff Base Derivative
-
Materials: 4-hydroxy-3-methoxy-2-nitrobenzaldehyde, Substituted amine (e.g., p-toluidine), Ethanol, Glacial acetic acid.
-
Procedure:
-
Dissolve an equimolar amount of 4-hydroxy-3-methoxy-2-nitrobenzaldehyde and the desired substituted amine in ethanol.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated Schiff base can be collected by filtration.
-
Wash the solid with cold ethanol and dry to obtain the pure product.
-
Data Presentation
Table 3: Reaction Yields and Conditions
| Reaction | Starting Material | Key Reagents | Solvent | Temperature | Time | Yield |
| Acetylation of Vanillin | Vanillin | Acetic anhydride, Pyridine | Dichloromethane | Room Temp. | 3-4 hrs | ~90% |
| Nitration | 4-Formyl-2-methoxyphenyl acetate | Fuming nitric acid | Dichloromethane | -5 to -10 °C | 1-2 hrs | High |
| Deprotection (Hydrolysis) | This compound | Sodium hydroxide | Water | Steam bath | 2 hrs | ~70-80% |
| Schiff Base Formation | 4-hydroxy-3-methoxy-2-nitrobenzaldehyde | Substituted amine, Glacial acetic acid | Ethanol | Reflux | 2-4 hrs | 48-82% |
Visualizations
Synthetic Pathway of this compound
Caption: Synthesis of the title compound from vanillin.
Application Workflow for Complex Molecule Synthesis
Caption: Workflow from the title compound to bioactive molecules.
Logical Relationship of Functional Groups
Caption: Functional group roles in the title compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Formyl-2-methoxy-3-nitrophenyl acetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Formyl-2-methoxy-3-nitrophenyl acetate, with a focus on improving reaction yield.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Low Yield of this compound
| Symptom | Potential Cause | Recommended Action |
| Low overall yield after the two-step synthesis. | Incomplete acetylation of vanillin. | - Ensure the use of anhydrous conditions and dry pyridine during acetylation.[1] - Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] - Consider extending the reaction time for the acetylation step. |
| Inefficient nitration of vanillin acetate. | - Maintain a low reaction temperature (-5 to -10°C) during the addition of fuming nitric acid to minimize side reactions.[1][2] - Ensure the use of a strong nitrating agent like fuming nitric acid.[2] | |
| Product loss during workup and purification. | - After quenching the nitration reaction with ice-cold water, allow sufficient time for the product to fully precipitate.[2] - When recrystallizing, use a minimal amount of hot solvent to avoid significant product loss in the mother liquor. | |
| Formation of a dark-colored reaction mixture during nitration. | Over-nitration or oxidation of the aromatic ring due to excessive temperature. | - Strictly control the temperature during the addition of the nitrating agent. - Add the nitrating agent dropwise to manage the exothermic reaction. |
| The product "oils out" instead of crystallizing during purification. | The boiling point of the recrystallization solvent may be too high, or impurities are present. | - Use a mixed solvent system (e.g., ethanol/water) for recrystallization. - Ensure the crude product is sufficiently pure before attempting recrystallization. An initial wash with cold water can help remove some impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The synthesis is typically a two-step process. First, the phenolic hydroxyl group of vanillin is protected by acetylation to form vanillin acetate (4-Formyl-2-methoxyphenyl acetate). Subsequently, the vanillin acetate undergoes regioselective nitration to yield the final product, this compound.[2]
Q2: Why is the acetylation of vanillin a necessary first step?
The acetylation of the phenolic hydroxyl group serves as a protection strategy.[2] This prevents the hydroxyl group from interfering with the subsequent nitration reaction and helps direct the nitration to the desired position on the aromatic ring.[2]
Q3: What are the critical parameters to control during the nitration step to maximize yield?
Temperature control is paramount. The nitration of vanillin acetate is a highly exothermic reaction, and maintaining a low temperature (ideally between -5 and -10°C) during the addition of the nitrating agent is crucial to prevent the formation of byproducts and decomposition of the desired product.[1][2]
Q4: What are the potential side products in this synthesis?
Potential side products can arise from over-nitration, where more than one nitro group is added to the aromatic ring, or from oxidation of the aldehyde group to a carboxylic acid. The formation of these byproducts is often favored at higher reaction temperatures.
Q5: How can I effectively purify the final product?
Recrystallization is a common and effective method for purifying this compound. A solvent system such as ethanol/water is often suitable. The crude product should be dissolved in a minimal amount of the hot solvent and allowed to cool slowly to form pure crystals.
Data Presentation
The following table summarizes representative reaction conditions for the synthesis of this compound. Please note that actual yields may vary based on specific experimental conditions and scale.
| Step | Reactants | Solvent | Catalyst/Reagent | Temperature | Reaction Time | Typical Yield |
| Acetylation | Vanillin, Acetic Anhydride | Dichloromethane (DCM) | Dry Pyridine | Room Temperature | 3-4 hours | >90% |
| Nitration | Vanillin Acetate | Dichloromethane (DCM) | Fuming Nitric Acid | -5 to -10°C | 1-2 hours | 70-80% |
Experimental Protocols
Protocol 1: Synthesis of Vanillin Acetate (4-Formyl-2-methoxyphenyl acetate) [1]
-
Dissolve vanillin (3.2 mmol) in 5-6 mL of dichloromethane (DCM) in a round-bottom flask under anhydrous conditions.
-
To this solution, add acetic anhydride (3.84 mmol) and dry pyridine (3.84 mmol).
-
Stir the mixture at room temperature for 3-4 hours.
-
Monitor the reaction completion by TLC using a 1:1 Hexane:Ethyl acetate mobile phase.
-
Once the reaction is complete, evaporate the DCM.
-
Pour the residue onto crushed ice to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from 95% ethanol to obtain pure vanillin acetate.
Protocol 2: Synthesis of this compound [1]
-
Dissolve vanillin acetate (2.59 mmol) in 5 mL of DCM in a round-bottom flask.
-
Cool the mixture in an ice-salt bath to -5 to -10°C with stirring.
-
Once a clear solution is obtained, slowly add 2 mL of fuming nitric acid dropwise to the reaction mixture, ensuring the temperature remains below -5°C.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours.
-
For workup, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the obtained precipitate, wash thoroughly with cold water, and dry.
-
The purity of the product can be checked by TLC using a 1:1 Hexane:Ethyl acetate mobile phase.
Mandatory Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: Logical workflow for troubleshooting low product yield.
References
Controlling regioselectivity in the nitration of 4-formyl-2-methoxyphenyl acetate
Welcome to the technical support center for the regioselective nitration of 4-formyl-2-methoxyphenyl acetate (vanillin acetate). This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during this crucial synthetic transformation.
Understanding Regioselectivity
The nitration of 4-formyl-2-methoxyphenyl acetate is an electrophilic aromatic substitution reaction. The regiochemical outcome is dictated by the directing effects of the substituents on the benzene ring.
-
-OAc (Acetoxy) group: An activating, ortho, para-director.
-
-OCH₃ (Methoxy) group: An activating, ortho, para-director.
-
-CHO (Formyl) group: A deactivating, meta-director.
The combined effect of the strongly activating and ortho-directing acetoxy and methoxy groups overrides the deactivating, meta-directing effect of the formyl group. The primary site of nitration is the C5 position, which is ortho to the acetoxy group and meta to the formyl group. This leads to the preferential formation of 4-formyl-2-methoxy-5-nitrophenyl acetate.
Logical Workflow for Nitration Method Selection
The choice of nitration method depends on several factors, including scale, available reagents, and environmental considerations. The following diagram outlines a decision-making workflow.
Caption: Decision workflow for selecting a nitration method.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product when nitrating 4-formyl-2-methoxyphenyl acetate?
A1: The major product is overwhelmingly 4-formyl-2-methoxy-5-nitrophenyl acetate. The powerful ortho, para-directing acetoxy and methoxy groups dictate the position of electrophilic attack, directing the nitro group to the C5 position, which is ortho to the acetoxy group.
Q2: Can other isomers, like the 6-nitro product, be formed?
A2: Formation of the 6-nitro isomer is possible but typically occurs in very minor amounts. The C6 position is sterically hindered by the adjacent formyl group, and the electronic directing effects strongly favor the C5 position. Selective synthesis of the 6-nitro isomer usually requires protecting the hydroxyl group of vanillin with a bulky group (like benzyl) before nitration.[1]
Q3: Why is the reaction mixture turning dark brown or black?
A3: A dark coloration often indicates oxidation of the aromatic ring or the aldehyde, which is a common side reaction when using strong oxidizing agents like concentrated nitric acid.[2] This can be minimized by maintaining a low reaction temperature, ensuring slow, controlled addition of the nitrating agent, and avoiding an excessive excess of nitric acid.
Q4: Can I perform this reaction on vanillin directly and then acetylate the product?
A4: Yes, this is a common alternative route. Nitrating vanillin directly with agents like nitric acid in acetic acid yields 5-nitrovanillin.[3] The resulting 5-nitrovanillin can then be acetylated to form 4-formyl-2-methoxy-5-nitrophenyl acetate. This two-step process can sometimes offer better overall yields and fewer purification challenges.
Q5: What are "green" alternatives to traditional nitrating agents?
A5: Greener methods aim to reduce the use of strong, corrosive acids and minimize acidic waste. One such method involves using cerium (IV) ammonium nitrate (CAN) as the nitrating agent in acetic acid, often with a phase transfer catalyst like polyethylene glycol.[4] This method is reported to have a short reaction time and produce fewer byproducts.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Insufficiently activated nitrating agent: The nitronium ion (NO₂⁺) may not be forming in sufficient concentration. 2. Reaction temperature too low: The activation energy for the reaction is not being met. 3. Degradation of starting material: The substrate is being destroyed by overly harsh conditions. | 1. If not using a strong co-acid like H₂SO₄, ensure your nitric acid is sufficiently concentrated. For milder reagents, ensure proper activation. 2. Allow the reaction to stir for a longer period or gradually warm to room temperature after the initial addition at low temperature. 3. Maintain strict temperature control (0-10°C) during the addition of the nitrating agent. |
| Formation of Multiple Products / Difficult Purification | 1. Over-nitration: The product is undergoing a second nitration. 2. Oxidation Side Products: The aldehyde or the ring has been oxidized.[2] 3. Hydrolysis of Acetate: The acetate group has been hydrolyzed back to a hydroxyl group during reaction or workup. | 1. Use stoichiometric amounts of the nitrating agent. Avoid a large excess. 2. Keep the reaction temperature low and minimize reaction time once the starting material is consumed (monitor by TLC). 3. Ensure the workup is performed under neutral or slightly acidic conditions and avoid prolonged exposure to strong bases. |
| Reaction Fails to Go to Completion (Stalls) | 1. Nitrating agent consumed: The nitrating agent was added too quickly at the start or was of insufficient concentration. 2. Precipitation of starting material: The substrate may have low solubility in the reaction medium at low temperatures. | 1. Add a small additional amount of the nitrating agent and monitor progress by TLC. 2. Ensure vigorous stirring. If the problem persists, consider a solvent system in which the substrate is more soluble, such as dichloromethane (DCM). |
Troubleshooting Workflow
Caption: A troubleshooting decision tree based on TLC analysis.
Data Presentation: Comparison of Nitration Protocols
The following table summarizes various reported methods for the nitration of vanillin and its acetate. The primary product in all cases is the 5-nitro derivative, demonstrating high regioselectivity.
| Protocol | Nitrating Agent | Solvent | Catalyst | Temp (°C) | Time | Yield (%) | Reference |
| 1 | Fuming HNO₃ | Dichloromethane (DCM) | None | -5 to -10 | 1-2 hr | Not specified | [5] |
| 2 | Conc. HNO₃ | Glacial Acetic Acid | None | Low Temp | - | ~75% | [3] |
| 3 | KNO₃ / H₂SO₄ | Glacial Acetic Acid | None | Cool water bath | - | 85.3% | [6] |
| 4 | Ce(NH₄)₂(NO₃)₆ (CAN) | 90% Acetic Acid | PEG-400 | 20-60 | 1-2.5 hr | 69-71% | [4] |
Note: Yields refer to the isolated 5-nitro product. While minor isomers may be formed, the reactions are generally reported as highly regioselective.
Experimental Protocols
Protocol 1: Nitration with Fuming Nitric Acid in Dichloromethane
This protocol is adapted from methods used for the nitration of acetyl vanillin.[5]
-
Preparation: Dissolve 4-formyl-2-methoxyphenyl acetate (1.0 eq) in dichloromethane (DCM, ~10 mL per gram of substrate).
-
Cooling: Cool the solution in an ice-salt or dry ice-acetone bath to between -10°C and -5°C with magnetic stirring.
-
Addition of Nitrating Agent: Add fuming nitric acid (1.1 eq) dropwise to the cooled solution over 20-30 minutes. It is critical to maintain the internal temperature below -5°C during the addition.
-
Reaction: Stir the reaction mixture at this low temperature for 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 1:1) solvent system.
-
Workup: Once the starting material is consumed, carefully pour the reaction mixture into a beaker containing crushed ice and water.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Protocol 2: Nitration with Cerium (IV) Ammonium Nitrate (CAN)
This "green" protocol is adapted from methods for the nitration of vanillin.[4]
-
Preparation: In a round-bottom flask, combine 4-formyl-2-methoxyphenyl acetate (1.0 eq), 90% aqueous acetic acid (~2 mL per mmol of substrate), and polyethylene glycol-400 (PEG-400, 1.25 eq).
-
Addition of Nitrating Agent: While stirring, slowly add a solution of cerium (IV) ammonium nitrate (CAN, ~1.0-1.5 eq) in a minimal amount of water dropwise.
-
Reaction: Stir the mixture at a controlled temperature (e.g., 40°C) for 1.5-2.5 hours. Monitor the reaction's completion by TLC.
-
Workup: Pour the reaction mixture into a sufficient amount of ice water, which will cause a yellow solid to precipitate.
-
Purification: Collect the solid by filtration, wash it thoroughly 2-3 times with cold distilled water, and dry. The crude product can be further purified by recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 5-Nitrovanillin - Wikipedia [en.wikipedia.org]
- 4. CN102304051A - Method for preparing 5-nitro vanillin - Google Patents [patents.google.com]
- 5. pdf.journalagent.com [pdf.journalagent.com]
- 6. Vanillin acetate | C10H10O4 | CID 61229 - PubChem [pubchem.ncbi.nlm.nih.gov]
Side product formation in the synthesis of "4-Formyl-2-methoxy-3-nitrophenyl acetate"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Formyl-2-methoxy-3-nitrophenyl acetate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the critical nitration step of 4-formyl-2-methoxyphenyl acetate (acetyl vanillin).
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | Incomplete reaction: Insufficient nitrating agent or reaction time. | - Ensure the correct stoichiometry of the nitrating agent. - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. |
| Suboptimal temperature: Reaction temperature is either too low (slow reaction rate) or too high (promoting side reactions). | - Maintain the recommended low temperature (e.g., -10°C to 0°C) to control the exothermic reaction.[1] - Gradually increase the temperature if the reaction is sluggish, while carefully monitoring for side product formation. | |
| Poor quality of starting materials: Impurities in the 4-formyl-2-methoxyphenyl acetate can interfere with the reaction. | - Ensure the starting material is pure. Recrystallization may be necessary for purification. | |
| Presence of Multiple Spots on TLC (Indicating Side Products) | Formation of positional isomers: The directing effects of the methoxy, acetoxy, and formyl groups can lead to nitration at other positions on the aromatic ring. | - Strictly control the reaction temperature; lower temperatures favor the formation of the desired 3-nitro isomer. - The choice of nitrating agent and solvent system can influence regioselectivity. Consider using fuming nitric acid in a non-polar solvent like dichloromethane.[1] |
| Over-nitration (dinitration): Reaction conditions are too harsh (e.g., high temperature, excess nitrating agent). | - Use the stoichiometric amount of the nitrating agent. - Add the nitrating agent dropwise to the cooled reaction mixture to maintain temperature control. | |
| Hydrolysis of the acetate group: The acidic conditions of the nitration or work-up can lead to the hydrolysis of the acetate ester, forming 4-hydroxy-3-methoxy-2-nitrobenzaldehyde. | - Perform the reaction under anhydrous conditions. - During work-up, neutralize the reaction mixture promptly and avoid prolonged exposure to strong acids. | |
| Difficulty in Product Purification | Co-elution of isomers: Positional isomers may have similar polarities, making them difficult to separate by column chromatography. | - Employ a high-resolution separation technique like High-Performance Liquid Chromatography (HPLC) for purification. - Optimize the solvent system for column chromatography to achieve better separation. A gradient elution might be effective. |
| Oily product instead of solid: Presence of impurities can prevent the product from crystallizing. | - Attempt to triturate the oily product with a non-polar solvent (e.g., hexane) to induce crystallization. - Purify the product using column chromatography before attempting crystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound?
A1: The most common side products are positional isomers where the nitro group is introduced at different locations on the aromatic ring. This is due to the complex interplay of the directing effects of the substituents: the methoxy (-OCH₃) and acetoxy (-OCOCH₃) groups are ortho, para-directing, while the formyl (-CHO) group is meta-directing. Other potential side products include dinitrated compounds and the hydrolyzed product, 4-hydroxy-3-methoxy-2-nitrobenzaldehyde.
Q2: How can I minimize the formation of these side products?
A2: Minimizing side product formation hinges on careful control of reaction conditions. Maintaining a low temperature (typically between -10°C and 0°C) is crucial to control the exothermic nature of the nitration and improve regioselectivity.[1] Slow, dropwise addition of the nitrating agent also helps in maintaining temperature and preventing localized overheating, which can lead to over-nitration. Using the correct stoichiometry of reagents is also essential.
Q3: What is the role of the acetate group in this synthesis?
A3: The acetate group serves as a protecting group for the phenolic hydroxyl group of vanillin. This prevents unwanted side reactions at the hydroxyl group during the nitration step. The acetate group can be later hydrolyzed under basic conditions to yield the corresponding phenol if desired.
Q4: Which analytical techniques are best for monitoring the reaction and assessing product purity?
A4: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of the reaction in real-time. For assessing the purity of the final product and quantifying the presence of isomers, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are highly recommended. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is invaluable for confirming the structure of the desired product and identifying any isomeric impurities.
Q5: Can I use a different nitrating agent instead of fuming nitric acid?
A5: While fuming nitric acid is commonly used, other nitrating agents can be employed. A mixture of concentrated nitric acid and sulfuric acid is a classic alternative. The choice of nitrating agent can influence the reaction's regioselectivity and overall yield, so optimization may be required.
Experimental Protocols
Synthesis of 4-Formyl-2-methoxyphenyl acetate (Acetyl Vanillin)
This protocol describes the acetylation of vanillin to produce the precursor for the nitration reaction.
Materials:
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Vanillin
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
Procedure:
-
Dissolve vanillin in dichloromethane in a round-bottom flask.
-
Add pyridine to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add acetic anhydride to the cooled solution with stirring.
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Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction by TLC until the vanillin is consumed.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, wash with dilute HCl, then with a saturated solution of sodium bicarbonate, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from ethanol/water to yield pure 4-formyl-2-methoxyphenyl acetate.
Synthesis of this compound
This protocol details the nitration of 4-formyl-2-methoxyphenyl acetate.
Materials:
-
4-Formyl-2-methoxyphenyl acetate
-
Fuming nitric acid
-
Dichloromethane (DCM)
Procedure:
-
Dissolve 4-formyl-2-methoxyphenyl acetate in dichloromethane in a three-necked flask equipped with a thermometer and a dropping funnel.
-
Cool the solution to -10°C in an ice-salt bath.
-
Slowly add fuming nitric acid dropwise to the cooled solution while maintaining the temperature below -5°C.
-
After the addition is complete, stir the reaction mixture at -10°C to 0°C for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Separate the organic layer and wash it with cold water, followed by a cold, dilute solution of sodium bicarbonate, and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient or by recrystallization.
Visualizations
References
Technical Support Center: Purification of 4-Formyl-2-methoxy-3-nitrophenyl acetate
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions regarding the purification of "4-Formyl-2-methoxy-3-nitrophenyl acetate".
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Recrystallization Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Recovery of Crystalline Product | - The compound is too soluble in the chosen solvent at low temperatures.- Too much solvent was used during dissolution.- The cooling process was too rapid, leading to the formation of very fine crystals that are difficult to filter. | - Solvent Selection: If using ethanol, consider a mixed solvent system. Gradually add a poor solvent (like water or hexane) to the hot ethanolic solution until slight turbidity is observed, then reheat to dissolve and cool slowly.- Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.- Slow Cooling: Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulate the flask to encourage the formation of larger crystals. |
| Product "Oils Out" Instead of Crystallizing | - The cooling process is too fast.- The solution is too concentrated.- The presence of significant impurities is lowering the melting point of the mixture. | - Slower Cooling: Ensure a gradual cooling process. Avoid transferring the hot flask directly to an ice bath.- Dilute the Solution: Add a small amount of hot solvent to the oily mixture and reheat until a clear solution is obtained, then cool slowly.- Pre-purification: If the crude product is highly impure, consider a preliminary purification step like a simple filtration through a silica plug before recrystallization. |
| Colored Impurities Remain in the Final Product | - The impurity co-crystallizes with the product.- The impurity is strongly adsorbed to the crystal surface. | - Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration. This can help adsorb colored impurities. Caution: Use sparingly as it can also adsorb the desired product.- Second Recrystallization: A second recrystallization from a different solvent system may be effective. |
| No Crystal Formation Upon Cooling | - The solution is too dilute.- The solution is supersaturated and requires nucleation. | - Concentrate the Solution: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.- Induce Crystallization: - Seeding: Add a tiny crystal of pure this compound to the solution. - Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. |
Column Chromatography Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor Separation of Isomeric Impurities | - The solvent system (eluent) is not optimal. | - TLC Optimization: Before running the column, perform thin-layer chromatography (TLC) with various ratios of hexane and ethyl acetate to find a solvent system that provides good separation between the desired product and impurities (a difference in Rf values of at least 0.2 is ideal). A typical starting point is a 7:3 or 8:2 mixture of hexane:ethyl acetate.[1] |
| Product Elutes Too Quickly or Too Slowly | - The polarity of the eluent is too high or too low. | - Adjust Solvent Polarity: - Too Fast: Decrease the polarity of the eluent by increasing the proportion of hexane. - Too Slow: Increase the polarity by increasing the proportion of ethyl acetate. |
| Band Tailing or Streaking | - The compound is not fully soluble in the mobile phase.- The column is overloaded.- The silica gel is too acidic. | - Solubility Check: Ensure the crude product is fully dissolved in a minimum amount of the eluent before loading onto the column.- Reduce Load: Use a smaller amount of crude material for the amount of silica gel.- Neutralize Silica: If the compound is sensitive to acid, the silica gel can be washed with a solvent containing a small amount of a neutralizer like triethylamine before packing the column. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying crude this compound?
A1: The most commonly cited method for the purification of this compound is recrystallization.[2] Ethanol is a frequently used solvent for this purpose.[1]
Q2: What are the likely impurities I might encounter?
A2: The primary impurities are likely to be positional isomers formed during the nitration of vanillin acetate. The directing effects of the substituents on the aromatic ring can lead to the formation of other nitro isomers. Unreacted starting material (4-formyl-2-methoxyphenyl acetate) may also be present.
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is an effective technique for monitoring the purification process.[1] By spotting the crude mixture, the collected fractions, and a pure standard (if available) on a TLC plate, you can assess the separation and purity. A suitable developing solvent system would be a mixture of hexane and ethyl acetate.
Q4: What purity can I expect after one round of recrystallization?
Q5: When should I consider using column chromatography?
A5: Column chromatography is recommended when recrystallization does not provide the desired level of purity, particularly when dealing with significant amounts of isomeric impurities that have similar solubilities to the desired product.
Data Presentation
Table 1: Purification Techniques and Expected Purity
| Purification Technique | Typical Solvents/Mobile Phase | Expected Purity Range | Key Considerations |
| Recrystallization | Ethanol, Ethanol/Water | >95% | Dependent on the initial purity of the crude product. |
| Column Chromatography | Silica Gel with Hexane/Ethyl Acetate gradient | >98% | Requires optimization of the solvent system using TLC. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol while stirring and heating until the solid is completely dissolved.
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Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.
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Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Column Chromatography
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Solvent System Selection: Using TLC, determine an optimal solvent system of hexane and ethyl acetate that gives a good separation of the desired product from its impurities (Rf of the product should be around 0.3-0.4).
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Column Packing: Prepare a slurry of silica gel in hexane and carefully pack a chromatography column. Allow the silica to settle and add a thin layer of sand on top.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the selected hexane/ethyl acetate mixture. If necessary, a gradient of increasing ethyl acetate concentration can be used to elute more polar compounds.
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Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.
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Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.
Mandatory Visualization
Caption: Workflow for the purification of this compound.
References
Technical Support Center: Purity Analysis of 4-Formyl-2-methoxy-3-nitrophenyl acetate
This technical support center provides troubleshooting guidance and frequently asked questions for the HPLC and TLC analysis of "4-Formyl-2-methoxy-3-nitrophenyl acetate," a key intermediate in the synthesis of pharmaceuticals, agrochemicals, dyes, and pigments.[1]
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of commercially available this compound?
A1: Commercially available this compound is often supplied with a purity of 95% or higher.[1] However, it is crucial to verify the purity of each batch upon receipt and before use in a synthesis workflow.
Q2: What are the typical impurities that might be present in this compound?
A2: Potential impurities could include starting materials from its synthesis, such as vanillin or its derivatives, by-products from the nitration or acetylation steps, and degradation products.[2][3] A common precursor is 4-Formyl-2-methoxyphenyl acetate, which could be present if the nitration reaction is incomplete.[2]
Q3: Why is it important to use high-purity this compound in drug development?
A3: The purity of starting materials and intermediates is critical in drug development to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). Impurities can lead to the formation of undesired side products, potentially affecting the API's stability, bioavailability, and toxicity.
Q4: Can I use Thin Layer Chromatography (TLC) for a quantitative purity analysis?
A4: TLC is primarily a qualitative technique used to identify the number of components in a mixture and to get a preliminary idea of purity.[4] While semi-quantitative analysis is possible by comparing spot intensities, High-Performance Liquid Chromatography (HPLC) is the preferred method for accurate quantitative purity determination.
HPLC Analysis: Troubleshooting Guide
High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of "this compound." Below are common issues and solutions.
Problem 1: I am seeing pressure fluctuations in my HPLC system.
-
Possible Causes:
-
Solutions:
-
Degas the mobile phase using an ultrasonicator or an inline degasser.[5]
-
Prime the system to expel any air bubbles.[5]
-
Systematically check all fittings for leaks and tighten or replace as necessary.[6][7]
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Replace inline filters and column frits if they are clogged.[5]
-
If the column is clogged, try back-flushing it. If that fails, the column may need to be replaced.[7]
-
Problem 2: My chromatogram shows a noisy or drifting baseline.
-
Possible Causes:
-
Solutions:
-
Prepare fresh mobile phase using high-purity solvents and filter it before use.[5]
-
Flush the detector flow cell with a strong solvent like isopropanol or methanol.[9]
-
Ensure the column is equilibrated for a sufficient amount of time before starting the analysis.[9]
-
Use a column oven to maintain a consistent temperature.[6][9]
-
If the baseline noise is still high, the detector lamp may need to be replaced.[9]
-
Problem 3: I am observing peak splitting or tailing.
-
Possible Causes:
-
Solutions:
Experimental Protocol: HPLC Method Development
-
Column Selection: A C18 reversed-phase column is a good starting point for the analysis of moderately polar compounds like "this compound".
-
Mobile Phase: A mixture of acetonitrile and water or methanol and water is commonly used. An acidic modifier, such as 0.1% formic acid or phosphoric acid, can be added to the mobile phase to improve peak shape.
-
Detection: The compound contains a chromophore, making UV detection suitable. A photodiode array (PDA) detector can be used to determine the optimal wavelength for detection.
-
Gradient Elution: Start with a gradient elution to determine the approximate solvent composition required to elute the compound and any impurities. A typical gradient might run from 10% to 90% organic solvent over 20-30 minutes.
-
Method Optimization: Once the initial separation is achieved, the method can be optimized by adjusting the gradient slope, flow rate, and temperature to achieve the desired resolution and run time.
Data Presentation
The purity of "this compound" can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
| Component | Retention Time (min) | Peak Area | Area % |
| Impurity 1 | 4.5 | 1,200 | 0.5 |
| Impurity 2 | 6.2 | 2,400 | 1.0 |
| This compound | 8.1 | 234,000 | 97.5 |
| Impurity 3 | 9.8 | 2,400 | 1.0 |
Note: The data in this table is hypothetical and for illustrative purposes only.
HPLC Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common HPLC issues.
TLC Analysis: Troubleshooting Guide
Thin Layer Chromatography (TLC) is an invaluable tool for rapid qualitative analysis of reaction progress and purity assessment.
Problem 1: The spots are streaking on the TLC plate.
-
Possible Causes:
-
Solutions:
-
Add a small amount of a polar solvent, like methanol, to the spotting solvent to improve solubility.
-
For acidic compounds, add a few drops of acetic acid to the developing solvent. For basic compounds, add a few drops of triethylamine.[11][12]
-
Ensure the spotting solvent has completely evaporated before placing the plate in the developing chamber.
Problem 2: The spots are not moving from the baseline (Rf value is too low).
-
Possible Cause:
-
The developing solvent (mobile phase) is not polar enough to move the compound up the plate.[11]
-
-
Solution:
-
Increase the polarity of the mobile phase by adding a more polar solvent. For example, if you are using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate.[11]
-
Problem 3: All the spots ran to the top of the plate (Rf value is too high).
-
Possible Cause:
-
The developing solvent is too polar.[11]
-
-
Solution:
-
Decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent.[11]
-
Problem 4: I cannot see any spots on the TLC plate after development.
-
Possible Causes:
-
Solutions:
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Concentrate the sample or spot it multiple times in the same location, allowing the solvent to dry between applications.[10][11][13]
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Try a different visualization method, such as staining with potassium permanganate or iodine vapor.[10][11]
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Ensure the solvent level in the chamber is below the line where the sample is spotted.[10][13]
-
Experimental Protocol: TLC Method Development
-
Plate Selection: Use standard silica gel plates (e.g., Silica Gel 60 F254) for the analysis.
-
Sample Preparation: Dissolve a small amount of "this compound" in a suitable solvent like dichloromethane or ethyl acetate.
-
Spotting: Use a capillary tube to spot a small amount of the sample solution onto the TLC plate.
-
Developing Solvent Selection: Start with a solvent system of intermediate polarity, such as 3:1 hexane/ethyl acetate. Adjust the ratio of the solvents to achieve an Rf value for the main spot between 0.3 and 0.5.
-
Development: Place the spotted TLC plate in a developing chamber containing the chosen solvent system. Allow the solvent to travel up the plate until it is about 1 cm from the top.
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Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm and/or 366 nm). If the spots are not visible, use a staining agent.
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Rf Calculation: Calculate the Retention Factor (Rf) for each spot by dividing the distance traveled by the spot by the distance traveled by the solvent front.
Data Presentation
The results of a TLC analysis are typically presented by reporting the Rf values for the main compound and any observed impurities in a specific solvent system.
| Component | Rf Value | Solvent System |
| Impurity 1 | 0.15 | 3:1 Hexane/Ethyl Acetate |
| This compound | 0.40 | 3:1 Hexane/Ethyl Acetate |
| Impurity 2 | 0.65 | 3:1 Hexane/Ethyl Acetate |
Note: The data in this table is hypothetical and for illustrative purposes only.
TLC Experimental Workflow
Caption: A standard workflow for performing a TLC experiment.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | 2698-69-3 | Benchchem [benchchem.com]
- 3. lookchem.com [lookchem.com]
- 4. microbiozindia.com [microbiozindia.com]
- 5. mastelf.com [mastelf.com]
- 6. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. HPLC故障排除指南 [sigmaaldrich.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. silicycle.com [silicycle.com]
- 12. youtube.com [youtube.com]
- 13. bitesizebio.com [bitesizebio.com]
Troubleshooting low yield in vanillin acetylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields or other issues during the acetylation of vanillin.
Frequently Asked Questions (FAQs)
Q1: My vanillin acetylation reaction is resulting in a low yield. What are the common causes?
Low yields in vanillin acetylation can be attributed to several factors:
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Incomplete Reaction: The reaction may not have proceeded to completion. Ensure adequate reaction time and proper mixing. For base-catalyzed methods, vigorous shaking is crucial to ensure proper mixing of the reactants.[1]
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Hydrolysis of Acetic Anhydride: Acetic anhydride is susceptible to hydrolysis. Ensure that all glassware is dry and that reagents are anhydrous to prevent the deactivation of your acetylating agent.[2]
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Suboptimal pH: The pH of the reaction mixture is critical. For the base-catalyzed method, the concentration and freshness of the sodium hydroxide solution are important for deprotonating the phenolic hydroxyl group of vanillin, which increases its nucleophilicity.[1][2][3]
-
Losses During Work-up and Purification: Significant product loss can occur during extraction, washing, and recrystallization steps. To minimize these losses, use minimal amounts of cold solvent for washing and recrystallization.[2][4]
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Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired acetylvanillin.[3]
Q2: I am observing unexpected side products. What are they and how can I avoid them?
The most common side products depend on the reaction conditions:
-
Under acidic conditions: A potential side product is vanillin triacetate, where the aldehyde group also reacts with acetic anhydride. To favor the formation of the desired mono-acetylated product, basic conditions are generally preferred.[2][5]
-
Oxidation: Vanillic acid can be formed through the oxidation of the aldehyde group.[3][6]
-
Reduction: Vanillyl alcohol can be formed if a reduction of the aldehyde group occurs.[3]
To avoid these, it is crucial to use the appropriate catalytic conditions and control the reaction environment.
Q3: How critical is the quality of my reagents?
The purity of your starting materials is crucial for a successful reaction. Impurities in vanillin or the acetylating agent can interfere with the reaction and lead to lower yields and the formation of unwanted byproducts.[3] Ensure you are using high-purity reagents and that the acetic anhydride has not degraded.
Q4: My product is "oiling out" during recrystallization instead of forming crystals. What should I do?
"Oiling out" occurs when the product separates from the recrystallization solvent as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of your product or if the solution is cooled too rapidly.[4] To resolve this:
-
Add more solvent: This will ensure the compound remains dissolved at the solvent's boiling point.[4]
-
Reheat the solution: Gently heat the mixture until the oil completely redissolves.[4]
-
Slow cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath.[4]
-
Scratching: Gently scratching the inside of the flask with a glass rod at the solvent line can help induce crystallization.
-
Seed crystals: Adding a small crystal of the pure product can initiate crystallization.[2]
Q5: How can I improve the recovery of my product during purification?
To improve recovery during purification:
-
Use minimal solvent for recrystallization: Using too much solvent will result in a significant portion of your product remaining dissolved even after cooling.[4] You can carefully evaporate some of the solvent to concentrate the solution.[2]
-
Wash crystals with ice-cold solvent: When washing the filtered crystals, use a small amount of ice-cold solvent to minimize the dissolution of your product.[2][4]
-
Ensure complete precipitation: Before filtering, ensure that crystallization is complete by cooling the solution in an ice bath.
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for the acetylation of vanillin.
| Parameter | Base-Catalyzed (NaOH) | Pyridine-Catalyzed | Acid-Catalyzed (H₂SO₄) |
| Typical Yield | 58.1% - 82.09%[7] | Generally efficient | Can be effective, but with potential for side products[2] |
| Reaction Time | ~20 minutes - 3 hours[1][8] | 3-4 hours | ~1 hour[2] |
| Reaction Temperature | Room temperature (with initial cooling)[1] | Room temperature[9] | Room temperature[2] |
| Purity | High after recrystallization[2] | High after workup and chromatography | Requires careful purification to remove side products[2] |
| Melting Point | 77-79 °C[4] | 77-79 °C[4] | 70-72 °C (may indicate impurities)[5] |
Experimental Protocols
Protocol 1: Base-Catalyzed Acetylation of Vanillin
This method utilizes sodium hydroxide as a base to facilitate the reaction.
Reagents:
-
Vanillin (1.5 g)
-
10% Sodium Hydroxide (NaOH) solution (25 mL)
-
Acetic Anhydride (4 mL)
-
Crushed Ice (approx. 30 g)
-
95% Ethanol (for recrystallization)
-
Cold Water
Procedure:
-
In a conical flask, dissolve 1.5 g of vanillin in 25 mL of 10% NaOH solution.[1]
-
To this solution, add approximately 30 g of crushed ice, followed by the addition of 4 mL of acetic anhydride.[1]
-
Stopper the flask and shake the mixture vigorously for about 20 minutes. A milky white precipitate of acetylvanillin should form.[1]
-
Collect the precipitate by vacuum filtration and wash it with cold water.[1]
-
Recrystallize the crude product from a minimal amount of warm 95% ethanol.
-
Allow the solution to cool to room temperature, followed by cooling in an ice bath to maximize crystal formation.[2]
-
Collect the purified crystals by vacuum filtration and allow them to air dry.
Protocol 2: Pyridine-Catalyzed Acetylation of Vanillin
This method employs pyridine as a milder basic catalyst in an organic solvent.
Reagents:
-
Vanillin (3.2 mmol)
-
Dichloromethane (DCM) (5-6 mL)
-
Acetic Anhydride (3.84 mmol)
-
Dry Pyridine (3.84 mmol)
-
Crushed Ice
-
95% Ethanol (for recrystallization)
Procedure:
-
Dissolve vanillin (3.2 mmol) in 5-6 mL of dichloromethane in a round-bottom flask under anhydrous conditions.[1]
-
To this solution, add acetic anhydride (3.84 mmol) and dry pyridine (3.84 mmol).[1]
-
Stir the reaction mixture at room temperature for 3-4 hours.[9]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture over crushed ice to precipitate the product.
-
Filter the precipitate and wash it with water.
-
Recrystallize the crude product from 95% ethanol to obtain pure vanillin acetate.[9]
Mandatory Visualizations
Caption: Troubleshooting workflow for low yield in vanillin acetylation.
Caption: Reaction mechanism for the base-catalyzed acetylation of vanillin.
References
Technical Support Center: Optimization of Reaction Conditions for Nitrating Substituted Benzaldehydes
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the nitration of substituted benzaldehydes.
Frequently Asked Questions (FAQs)
Q1: Why is 3-nitrobenzaldehyde the major product in the standard nitration of benzaldehyde?
The aldehyde group (-CHO) is an electron-withdrawing and deactivating group on the benzene ring.[1][2][3] Through resonance, it withdraws electron density, particularly from the ortho and para positions. This deactivation makes the meta position relatively more electron-rich and, therefore, more susceptible to electrophilic attack by the nitronium ion (NO₂⁺).[1][2] The carbocation intermediate formed by attack at the meta position is more stable than the intermediates for ortho and para attack.[1][3]
Q2: How can the regioselectivity be shifted to favor the formation of the ortho-nitrobenzaldehyde isomer?
While the meta isomer is the electronically favored product, the yield of the ortho isomer can be increased by modifying the reaction medium.[1][4] Increasing the concentration of nitric acid relative to sulfuric acid in the nitrating mixture has been shown to improve the yield of 2-nitrobenzaldehyde.[1][2][4] This is thought to be due to a change in the reaction mechanism where the nitronium ion may coordinate with the aldehyde group, facilitating a rearrangement that favors substitution at the nearby ortho position.[1][5][6]
Q3: What are the most common side reactions and byproducts, and how can their formation be minimized?
Common byproducts in the nitration of benzaldehyde include other positional isomers (e.g., para-nitrobenzaldehyde), dinitrated products, and the oxidation of the aldehyde group to form benzoic acid.[1][2][3] To minimize these:
-
Control Temperature: Nitration is a highly exothermic reaction.[1][2] Maintaining a low and constant temperature, typically between 0-15°C, is critical to prevent over-nitration (dinitration) and other side reactions.[1][2][3]
-
Control Reagent Stoichiometry: Use a controlled amount of the nitrating agent to reduce the likelihood of dinitration.[1][3]
-
Monitor Reaction Time: Extended reaction times can lead to the formation of oxidation and other degradation products.[1][3] Monitoring the reaction progress with techniques like TLC or GC is recommended.[1][5]
Q4: What are the best methods for purifying and separating nitrobenzaldehyde isomers?
The purification strategy depends on the isomeric mixture.
-
Recrystallization: The crude product can often be purified by recrystallization from a solvent mixture like toluene/petroleum ether.[1][7]
-
Washing: Washing the crude product with a sodium bicarbonate solution is a key step to remove acidic impurities.[1][7]
-
Adsorptive Separation: For mixtures of isomers that are difficult to separate by recrystallization, adsorptive separation using adsorbents like X-type or Y-type zeolites can be effective.[2][3]
-
Column Chromatography: This is another viable option for separating isomers that are difficult to purify by other means.[1][2]
Q5: What are the most critical safety precautions to take during nitration reactions?
Nitration reactions are inherently hazardous and require strict safety protocols.
-
Thermal Runaway: These reactions are highly exothermic. A loss of cooling can lead to a rapid, uncontrolled increase in temperature and pressure, potentially causing an explosion.[2] Always use an efficient cooling bath (e.g., an ice bath) and add reagents slowly and in a controlled manner.[2]
-
Handling of Mixed Acids: Concentrated nitric and sulfuric acids are extremely corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles or a face shield.[2]
-
Quenching: The reaction should be quenched by slowly pouring the reaction mixture onto a large amount of crushed ice to dissipate heat effectively.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction.- Suboptimal temperature.- Incorrect stoichiometry of the nitrating agent. | - Monitor the reaction using TLC or GC to ensure completion.[1]- Strictly maintain the recommended temperature range (e.g., 5-15°C for meta-nitration).[1]- Re-evaluate the molar equivalents of nitric and sulfuric acids.[1] |
| Presence of Dinitrated Products | - Reaction temperature was too high.- Excess of nitrating agent was used.- Reaction time was too long. | - Ensure efficient cooling with an ice bath and slow, dropwise addition of reagents.[1]- Reduce the molar equivalents of the nitrating agent.[1]- Monitor the reaction and quench it once the starting material is consumed.[1] |
| Low Yield of Desired ortho-Isomer | - The standard nitrating mixture (high in H₂SO₄) strongly favors the meta product.[1][2] | - Increase the ratio of nitric acid to sulfuric acid in the nitrating mixture. Be aware that this increases the reaction's hazard potential.[1][2] |
| Presence of Benzoic Acid or Nitrobenzoic Acid Impurities | - Oxidation of the aldehyde group has occurred, likely due to elevated temperatures or extended reaction times. | - Strictly maintain the recommended low temperature throughout the reaction.[3]- Monitor the reaction progress to avoid unnecessarily long reaction times.[3] |
| Reaction Turning Dark or Producing Excessive Fumes | - This may indicate a runaway reaction due to a loss of temperature control. The nitration of benzaldehyde is highly exothermic. | - Immediate and cautious quenching of the reaction by pouring it onto a large amount of crushed ice may be necessary.[3]- For future experiments, ensure the cooling bath is adequate and add reagents more slowly.[3] |
| Difficulty in Separating ortho and meta Isomers | - The isomers have similar physical properties. | - Employ fractional crystallization or column chromatography for more efficient separation.[3] |
Data on Regioselectivity
The composition of the nitrating mixture significantly impacts the distribution of the resulting nitrobenzaldehyde isomers.
| HNO₃ (% w/w) | H₂SO₄ (% w/w) | H₂O (% w/w) | Temperature (°C) | ortho-Nitrobenzaldehyde Yield (%) | meta-Nitrobenzaldehyde Yield (%) | para-Nitrobenzaldehyde Yield (%) |
| 20 | 60 | 20 | 20 | ~15 | ~80 | Traces |
| 30 | 50 | 20 | 20 | ~25 | ~70 | Traces |
| 40 | 40 | 20 | 20 | ~35 | ~60 | Traces |
Table adapted from data presented in studies on benzaldehyde nitration.[6]
Experimental Protocols
Protocol 1: Synthesis of meta-Nitrobenzaldehyde (Favored Product)
This protocol is adapted from established laboratory procedures.[1][7]
-
Preparation of Nitrating Mixture: In a three-neck flask equipped with a thermometer and an addition funnel, add 89 mL of concentrated H₂SO₄. Cool the flask in an ice bath. Slowly and carefully add 45 mL of fuming HNO₃ to the sulfuric acid while maintaining constant stirring. Ensure the temperature does not exceed 10°C.[1][2]
-
Nitration: To the cooled nitrating acid, add 10.6 g (10.2 mL) of freshly distilled benzaldehyde dropwise from the addition funnel. Maintain the internal temperature between 5°C and 15°C throughout the addition (this may take approximately 1 hour).[1][2]
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight.[2][3]
-
Work-up: Carefully pour the reaction mixture onto 500 g of crushed ice in a large beaker.[2][3] The precipitated crude product is collected by vacuum filtration and washed with cold water.[3]
-
Purification: The humid crude product is dissolved in a suitable solvent like tert-butyl methyl ether and washed with a 5% NaHCO₃ solution to remove acidic impurities.[7] The organic phase is then dried over sodium sulfate, filtered, and the solvent is removed using a rotary evaporator.[1][7] The final product can be recrystallized from a toluene/petroleum ether mixture.[7]
Protocol 2: Synthesis Favoring ortho-Nitrobenzaldehyde
This protocol is based on the principle that higher concentrations of nitric acid favor ortho-nitration.[2][3] Note: This procedure is more hazardous due to higher reactivity and requires stringent safety precautions.
-
Prepare Nitrating Mixture: In a three-neck flask, prepare a nitrating mixture with a higher weight percentage of HNO₃ (e.g., a 1:1 or 2:1 w/w ratio of HNO₃ to H₂SO₄). This must be done with extreme caution and efficient cooling.[2][3]
-
Nitration: Cool the mixture to 0°C. Very slowly, add the benzaldehyde derivative dropwise, ensuring the temperature is meticulously maintained between 0-5°C.[2][3]
-
Reaction Monitoring: Closely monitor the reaction's progress using TLC or GC to determine the optimal reaction time and prevent the formation of byproducts.[2][3]
-
Work-up and Isolation: Follow the same work-up and isolation procedures as described in Protocol 1.[3]
Visualizations
References
Challenges in the scale-up synthesis of "4-Formyl-2-methoxy-3-nitrophenyl acetate"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of "4-Formyl-2-methoxy-3-nitrophenyl acetate".
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most widely used method is a two-step process starting from vanillin. First, the phenolic hydroxyl group of vanillin is acetylated to form 4-Formyl-2-methoxyphenyl acetate (vanillin acetate). This step protects the hydroxyl group and modulates the electronic properties of the aromatic ring. The subsequent step is the regioselective nitration of the vanillin acetate using a strong nitrating agent to introduce the nitro group at the 3-position.[1]
Q2: Why is the acetylation of vanillin a necessary first step?
A2: The acetylation of the phenolic hydroxyl group to an acetate ester serves two primary purposes. Firstly, it acts as a protecting group, preventing unwanted side reactions at the hydroxyl group during the nitration step. Secondly, the acetate group influences the regioselectivity of the nitration, directing the incoming nitro group to the desired position.[1]
Q3: What are the critical safety precautions for the nitration step?
A3: The nitration of aromatic compounds is a highly exothermic reaction, posing a significant risk of thermal runaway if not properly controlled. Key safety measures include:
-
Strict Temperature Control: The reaction should be carried out at low temperatures (e.g., -10 to 0 °C) using an efficient cooling bath.
-
Slow Reagent Addition: The nitrating agent (e.g., fuming nitric acid) must be added slowly and in a controlled manner to manage the rate of heat generation.
-
Vigorous Stirring: Efficient agitation is crucial to ensure homogenous mixing and prevent the formation of localized hot spots.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including acid-resistant gloves, a lab coat, and safety goggles or a face shield.
-
Proper Quenching: The reaction should be quenched by carefully adding the reaction mixture to a large volume of ice-cold water.
Q4: What are the main challenges when scaling up this synthesis?
A4: The primary challenge in scaling up this synthesis is managing the exothermic nitration reaction. The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient. This can lead to a rapid and uncontrolled temperature rise. Therefore, a thorough thermal hazard assessment is crucial before any scale-up. Other challenges include ensuring efficient mixing in larger reactors and handling larger quantities of hazardous reagents like fuming nitric acid. For industrial-scale production, continuous flow reactors may offer a safer and more efficient alternative to traditional batch processing.
Troubleshooting Guide
Low or No Product Yield
Q: My reaction has resulted in a very low yield or no desired product. What are the possible causes?
A: Several factors could contribute to a low yield. Consider the following troubleshooting steps:
-
Incomplete Acetylation: Verify the purity of your starting material, 4-Formyl-2-methoxyphenyl acetate. If the initial acetylation of vanillin was incomplete, the presence of unreacted vanillin will lead to different nitration products and a lower yield of the desired compound.
-
Improper Nitration Conditions:
-
Temperature: Ensure the reaction was maintained at the recommended low temperature. Higher temperatures can lead to the formation of byproducts and degradation.
-
Reagent Quality: The fuming nitric acid should be of high quality. Older or improperly stored nitric acid may have a lower concentration, leading to an incomplete reaction.
-
-
Insufficient Reaction Time: While the reaction is typically rapid, ensure it has been allowed to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Issues During Work-up: The product is precipitated by quenching the reaction with ice-cold water. Ensure a sufficient volume of water is used and that the product is fully precipitated before filtration.
Formation of Impurities and Byproducts
Q: My final product is impure. What are the likely byproducts and how can I minimize their formation?
A: Impurities often arise from side reactions during the nitration step.
-
Positional Isomers: While the directing groups on the vanillin acetate favor nitration at the 3-position, small amounts of other isomers may form. To minimize these, maintain a low reaction temperature and ensure a controlled addition of the nitrating agent.
-
Over-nitration: The formation of dinitrated products can occur if the reaction temperature is too high or if an excess of the nitrating agent is used. Careful control of stoichiometry and temperature is key to avoiding this.
-
Oxidation of the Aldehyde Group: The aldehyde group can be oxidized to a carboxylic acid by the strong nitrating conditions, especially at elevated temperatures. Maintaining a low temperature throughout the reaction is the best way to prevent this.
-
Hydrolysis of the Acetate Group: If there is water present in the reaction mixture, the acetate group can be hydrolyzed back to a hydroxyl group. Ensure all reagents and solvents are anhydrous.
Purification of the final product can be achieved through recrystallization from a suitable solvent system, such as an ethanol/water mixture.
Reaction Control and Safety Issues
Q: The reaction temperature increased rapidly and was difficult to control. What should I do to prevent this in the future?
A: A rapid temperature increase is a sign of a potential thermal runaway and is a serious safety concern. To prevent this:
-
Improve Cooling: Use a more efficient cooling bath (e.g., a cryostat) to maintain the target temperature.
-
Slower Addition of Nitrating Agent: Reduce the rate of addition of the fuming nitric acid to allow the cooling system to dissipate the generated heat effectively.
-
Increase Solvent Volume: A more dilute reaction mixture will have a higher heat capacity, which can help to absorb the heat generated.
-
Ensure Efficient Stirring: Use a powerful overhead stirrer to ensure rapid mixing and heat distribution.
-
Consider Continuous Flow: For larger-scale reactions, transitioning to a continuous flow reactor provides significantly better temperature control and is inherently safer.
Quantitative Data
The following tables summarize reaction conditions for the nitration of vanillin and its derivatives. Note that specific yield and reaction time data for the synthesis of this compound is not widely available in the literature; therefore, data for analogous reactions are provided for reference.
Table 1: Nitration of Vanillin to 5-Nitrovanillin (Analogous Reaction)
| Nitrating Agent | Solvent | Catalyst | Temperature (°C) | Reaction Time (hours) | Reported Yield (%) | Reference |
| Conc. Nitric Acid | Glacial Acetic Acid | None | 20–40 | 2–4 | ~75 | [2] |
| Nitric Acid | Dichloromethane (DCM) | None | 0–5 | ~0.8 | 64 | [2] |
| Ceric Ammonium Nitrate | 90% Acetic Acid | Polyethylene Glycol-400 | 20–60 | 1.0–2.5 | 69-71 | [2] |
| Yttrium Nitrate Hexahydrate | Glacial Acetic Acid | None | Room Temperature | ~0.17 | Not Specified | [2] |
Table 2: Synthesis of Acetyl Nitro Vanillin (Target Compound)
| Starting Material | Nitrating Agent | Solvent | Temperature (°C) | Reaction Time (hours) | Work-up | Reference |
| Acetyl Vanillin | Fuming Nitric Acid | Dichloromethane (DCM) | -5 to -10 | 1–2 | Addition of ice-cold water | [3] |
Experimental Protocols
Protocol 1: Synthesis of 4-Formyl-2-methoxyphenyl acetate (Vanillin Acetate)
Materials:
-
Vanillin
-
Dichloromethane (DCM)
-
Acetic Anhydride
-
Dry Pyridine
-
Crushed Ice
-
95% Ethanol
Procedure:
-
Dissolve vanillin (3.2 mmol) in 5-6 mL of dichloromethane (DCM) in a round-bottom flask.
-
Under anhydrous conditions, add acetic anhydride (3.84 mmol) and dry pyridine (3.84 mmol) to the solution.
-
Stir the mixture for 3-4 hours at room temperature.
-
Monitor the completion of the reaction by TLC using a 1:1 mixture of hexane and ethyl acetate as the eluent.
-
Once the reaction is complete, evaporate the DCM under reduced pressure.
-
Pour the resulting mixture onto crushed ice to precipitate the product.
-
Filter the precipitate, rinse with cold water, and dry.
-
Recrystallize the crude product from 95% ethanol to obtain pure 4-Formyl-2-methoxyphenyl acetate.[3]
Protocol 2: Synthesis of this compound
Materials:
-
4-Formyl-2-methoxyphenyl acetate (Acetyl Vanillin)
-
Dichloromethane (DCM)
-
Fuming Nitric Acid
-
Ice-cold water
Procedure:
-
Dissolve 4-Formyl-2-methoxyphenyl acetate (2.59 mmol) in 5 mL of DCM in a round-bottom flask.
-
Cool the flask in an ice-salt bath to between -5 and -10 °C and begin stirring.
-
Once the solution is clear, slowly add 2 mL of fuming nitric acid dropwise, ensuring the temperature remains below -5 °C.
-
After the addition is complete, continue stirring the reaction mixture at this temperature for 1-2 hours.
-
Monitor the reaction progress by TLC using a 1:1 mixture of hexane and ethyl acetate.
-
For work-up, carefully pour the reaction mixture into a beaker containing a large amount of ice-cold water to precipitate the product.
-
Filter the resulting precipitate, wash thoroughly with cold water, and dry to obtain this compound.[3]
Visualizations
Caption: Synthesis workflow for this compound.
Caption: Decision tree for troubleshooting low product yield.
References
Technical Support Center: NMR Spectral Interpretation of Polysubstituted Aromatic Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting NMR spectra of polysubstituted aromatic compounds.
Frequently Asked Questions (FAQs)
Q1: Why do the aromatic protons in my NMR spectrum appear at such a high chemical shift (downfield)?
A: Protons directly attached to an aromatic ring, known as aryl protons, typically resonate in the 6.5-8.0 ppm region of the ¹H NMR spectrum.[1][2][3] This significant downfield shift is due to the "ring current" effect in aromatic systems. The circulating pi electrons in the aromatic ring generate an induced magnetic field that reinforces the external magnetic field at the location of the aryl protons, causing them to be deshielded.[1][4] The presence of signals in this region is a strong indicator of an aromatic compound.[4][5]
Q2: How can I determine the number of substituents on my aromatic ring from the ¹H NMR spectrum?
A: The number of substituents on a benzene ring can be determined by examining the total integration of the signals in the aromatic region (typically 6.5-8.0 ppm). A standard benzene ring has six protons. By subtracting the total number of aromatic protons (as determined by integration) from six, you can deduce the number of substituents. For example, a total integration of 4H in the aromatic region suggests a disubstituted benzene ring.[2][6]
Q3: The aromatic region of my spectrum is a complex multiplet. How can I begin to interpret it?
A: A complex multiplet in the aromatic region is common for polysubstituted benzenes with low symmetry.[1][3] Start by determining the number of protons in this region via integration to establish the degree of substitution.[2][6] Then, carefully analyze the splitting patterns. Protons that are ortho to each other typically have a large coupling constant (Jortho = 7-10 Hz), while meta coupling is smaller (Jmeta = 2-3 Hz), and para coupling is often close to zero and not resolved.[7] For highly complex or overlapping signals, advanced 2D NMR techniques like COSY may be necessary to determine proton-proton connectivities.[8][9]
Q4: My ¹³C NMR spectrum shows fewer signals in the aromatic region than expected. Why is that?
A: The number of signals in a ¹³C NMR spectrum corresponds to the number of unique carbon environments in the molecule.[5][10] If your molecule possesses symmetry, certain carbon atoms in the aromatic ring will be chemically equivalent, resulting in fewer signals than the total number of aromatic carbons. For instance, a para-disubstituted benzene ring with identical substituents will only show two signals for the aromatic carbons due to its plane of symmetry.[1][10]
Q5: What is a "benzylic proton," and where should I expect to see its signal?
A: A benzylic proton is a proton on a carbon atom that is directly attached to an aromatic ring. These protons typically resonate in the 2.0-3.0 ppm region of the ¹H NMR spectrum.[1][2][4]
Troubleshooting Guides
Issue 1: Broad or Poorly Resolved Peaks in the Aromatic Region
| Possible Cause | Troubleshooting Step |
| Poor Magnetic Field Homogeneity (Shimming) | An inhomogeneous magnetic field is a common cause of broad peaks. Re-shim the spectrometer before acquiring the spectrum.[9] |
| High Sample Concentration | Overly concentrated samples can lead to increased viscosity and molecular aggregation, causing peak broadening.[9][11] Dilute your sample and re-acquire the spectrum. |
| Presence of Particulate Matter | Suspended solid particles in the NMR tube disrupt the magnetic field homogeneity.[12] Filter your sample through a glass wool plug into a clean NMR tube. |
| Paramagnetic Impurities | Trace amounts of paramagnetic metals can cause significant line broadening.[9][12] Ensure all glassware is thoroughly cleaned. |
| Conformational Dynamics | If the molecule is flexible, it may be undergoing conformational exchange on the NMR timescale, leading to broadened signals. Try acquiring the spectrum at a higher temperature to increase the rate of exchange, which may result in sharper peaks.[9][11] |
Issue 2: Overlapping Signals in the Aromatic Region
| Possible Cause | Troubleshooting Step |
| Accidental Chemical Shift Equivalence | It is common for aromatic protons in similar electronic environments to have very close chemical shifts, leading to signal overlap. |
| Use a Different Solvent | Changing the deuterated solvent (e.g., from CDCl₃ to benzene-d₆) can alter the chemical shifts of the aromatic protons due to different solvent-solute interactions, potentially resolving the overlap.[9][11] |
| Acquire a Higher Field NMR Spectrum | A spectrometer with a higher magnetic field strength will increase the chemical shift dispersion, which can help to separate overlapping signals. |
| Utilize 2D NMR Techniques | 2D NMR experiments like COSY (Correlation Spectroscopy) can reveal proton-proton coupling networks even when signals are overlapped in the 1D spectrum.[8][9] HSQC (Heteronuclear Single Quantum Coherence) can correlate protons to their directly attached carbons, providing another dimension of information to resolve ambiguities.[8] |
Data Presentation
Table 1: Typical ¹H NMR Chemical Shift Ranges for Aromatic and Benzylic Protons
| Proton Type | Chemical Shift (ppm) |
| Aromatic Protons (Ar-H) | 6.5 - 8.0[1][2][3][13] |
| Benzylic Protons (Ar-CH) | 2.0 - 3.0[1][2] |
Table 2: Typical ¹³C NMR Chemical Shift Ranges for Aromatic Carbons
| Carbon Type | Chemical Shift (ppm) |
| Aromatic Carbons (Ar-C) | 110 - 150[1][13][14] |
Table 3: Characteristic ¹H-¹H Coupling Constants in Aromatic Rings
| Coupling Type | Typical J-value (Hz) |
| Ortho (³J) | 7 - 10 |
| Meta (⁴J) | 2 - 3 |
| Para (⁵J) | 0 - 1 |
| (Data sourced from multiple references, including[7]) |
Experimental Protocols
Protocol 1: Standard Sample Preparation for ¹H and ¹³C NMR
Objective: To prepare a high-quality NMR sample for the analysis of a polysubstituted aromatic compound.
Methodology:
-
Determine Sample Quantity:
-
Select a Deuterated Solvent:
-
Dissolution and Filtration:
-
Finalize and Label:
Protocol 2: Workflow for Interpreting ¹H NMR of a Disubstituted Benzene
Objective: To determine the substitution pattern (ortho, meta, or para) of a disubstituted aromatic compound.
Methodology:
-
Integration: Confirm the presence of 4 protons in the aromatic region (6.5-8.0 ppm).[6]
-
Symmetry and Number of Signals:
-
Para-substitution: Due to a plane of symmetry, para-substituted rings often show two signals in the aromatic region, which frequently appear as two symmetrical doublets (an AA'BB' system).[2][6]
-
Ortho- and Meta-substitution: These isomers lack the symmetry of the para isomer and will typically show up to four distinct signals for the aromatic protons.[6]
-
-
Splitting Pattern Analysis:
-
Para: Look for two doublets, where the coupling constant should be in the ortho-coupling range (7-10 Hz).
-
Ortho: Expect a more complex pattern, often with two signals appearing as triplets or doublet of doublets, resulting from both ortho and meta couplings.[6]
-
Meta: Can be complex, but a key feature can be a proton situated between the two substituents, which may appear as a broad singlet or a narrow triplet due to two smaller meta couplings.[18]
-
-
2D NMR Confirmation (if needed): If the 1D spectrum is ambiguous, acquire a ¹H-¹H COSY spectrum. The cross-peaks will definitively show which protons are coupled to each other, allowing for an unambiguous assignment of the substitution pattern.
Mandatory Visualization
Caption: Decision tree for determining benzene substitution patterns from ¹H NMR.
Caption: Standard workflow for NMR spectral acquisition and analysis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. benchchem.com [benchchem.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. Troubleshooting [chem.rochester.edu]
- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 13. Video: NMR Spectroscopy of Aromatic Compounds [jove.com]
- 14. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 15. cif.iastate.edu [cif.iastate.edu]
- 16. organomation.com [organomation.com]
- 17. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 18. reddit.com [reddit.com]
Technical Support Center: Purification of 4-Formyl-2-methoxy-3-nitrophenyl acetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude "4-Formyl-2-methoxy-3-nitrophenyl acetate".
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude "this compound"?
A1: The common impurities in crude "this compound" typically arise from the nitration of 4-formyl-2-methoxyphenyl acetate and subsequent workup. These can include:
-
Unreacted Starting Material: 4-Formyl-2-methoxyphenyl acetate (acetylated vanillin).
-
Isomeric Byproducts: Positional isomers where the nitro group is at a different location on the aromatic ring.
-
Di-nitrated Products: Compounds where a second nitro group has been added to the aromatic ring.
-
Hydrolysis Product: 4-Hydroxy-3-methoxy-2-nitrobenzaldehyde, resulting from the cleavage of the acetate group.
-
Residual Acids: Traces of the nitrating agent (e.g., nitric acid, sulfuric acid) from the reaction.
Q2: What are the recommended purification methods for this compound?
A2: The two primary methods for purifying crude "this compound" are recrystallization and column chromatography. The choice of method depends on the level of impurities and the desired final purity.
Q3: How can I assess the purity of my "this compound" sample?
A3: The purity of the compound can be assessed using the following analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively assess the number of components in the crude product.
-
High-Performance Liquid Chromatography (HPLC): A highly accurate quantitative method to determine the purity and identify impurities.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify any impurities with distinct signals.[1]
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Suggested Solution |
| The compound does not dissolve in the hot solvent. | The chosen solvent is not polar enough, or an insufficient volume of solvent has been used. | Try a more polar solvent or a solvent mixture. Gradually add more hot solvent until the compound dissolves. Ethanol or an ethanol/water mixture is a good starting point. |
| The compound oils out upon cooling. | The solution is supersaturated, or the cooling process is too rapid. The melting point of the impurity may be lower than that of the solution. | Reheat the solution to dissolve the oil. Add a small amount of additional solvent and allow the solution to cool more slowly. Seeding with a pure crystal can also induce proper crystallization. |
| No crystals form upon cooling. | The solution is not saturated enough, or the concentration of impurities is inhibiting crystallization. | Evaporate some of the solvent to increase the concentration. Try scratching the inside of the flask with a glass rod at the meniscus to induce nucleation. If the product is highly impure, a preliminary purification by column chromatography may be necessary. |
| The resulting crystals are colored. | Colored impurities are present in the crude product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Perform a hot filtration to remove the charcoal. |
Column Chromatography
| Problem | Possible Cause | Suggested Solution |
| Poor separation of the desired compound from impurities. | The eluent system is not optimized. The column may be overloaded with the sample. | Perform TLC with various solvent systems to find an optimal eluent that gives good separation (Rf value of the desired product around 0.3-0.4). A common eluent system for this type of compound is a mixture of hexane and ethyl acetate. Use a gradient elution, starting with a less polar mixture and gradually increasing the polarity. Ensure the amount of crude product loaded is appropriate for the column size. |
| The compound is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. |
| Cracking or channeling of the silica gel. | The column was not packed properly. | Ensure the silica gel is packed uniformly as a slurry and not allowed to run dry at any point. |
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: Start with 95% ethanol.
-
Dissolution: In a fume hood, place the crude "this compound" in an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol while stirring and heating until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold 95% ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Column Chromatography Protocol
-
Stationary Phase: Silica gel (60-120 mesh).
-
Eluent System: A gradient of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexane/ethyl acetate) and gradually increase the polarity.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent and carefully pack the column.
-
Sample Loading: Dissolve the crude product in a minimum amount of dichloromethane or the initial eluent and load it onto the top of the silica gel column.
-
Elution: Begin eluting with the low-polarity solvent mixture, collecting fractions. Gradually increase the proportion of ethyl acetate in the eluent to elute more polar compounds.
-
Fraction Analysis: Monitor the collected fractions by TLC. A common developing solvent for TLC is a 4:1 mixture of hexane and ethyl acetate. The spots can be visualized under UV light or by staining with a vanillin/sulfuric acid solution.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Data Presentation
| Purification Method | Typical Purity Achieved | Expected Yield | Advantages | Disadvantages |
| Recrystallization | 95-98% | 60-80% | Simple, fast, and good for removing small amounts of impurities. | May not be effective for separating impurities with similar solubility. Potential for significant product loss in the mother liquor. |
| Column Chromatography | >99% | 50-70% | Excellent for separating complex mixtures and achieving very high purity. | More time-consuming, requires larger volumes of solvent, and can lead to lower yields due to product loss on the column. |
Visualizations
Caption: Purification workflow for crude "this compound".
Caption: Troubleshooting decision tree for purification issues.
References
Validation & Comparative
A Comparative Guide to Phenol Protecting Groups: Acetate vs. Other Common Moieties
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving desired chemical transformations with high yield and selectivity. For the protection of the hydroxyl group in phenols, a variety of protecting groups are at the disposal of the synthetic chemist. This guide provides a comprehensive comparison of the acetate protecting group with other commonly employed groups—benzyl, tert-butyldimethylsilyl (TBDMS), and methyl ethers—for the protection of phenols. The comparison focuses on performance, stability, and ease of removal, supported by experimental data and detailed protocols.
Introduction to Phenol Protecting Groups
The reactivity of the phenolic hydroxyl group, being both nucleophilic and acidic, often necessitates its temporary protection to prevent unwanted side reactions. An ideal protecting group should be easy to introduce and remove in high yield under mild conditions that do not affect other functional groups within the molecule. The stability of the protecting group towards various reaction conditions is another critical factor in its selection.
Comparative Analysis of Phenol Protecting Groups
The following sections detail the characteristics of acetate, benzyl, TBDMS, and methyl ether as protecting groups for phenols.
Acetate (Ac)
The acetyl group is a classical and widely used protecting group for phenols. It is typically introduced by acylation with acetic anhydride or acetyl chloride in the presence of a base.
-
Advantages: Acetyl protection is generally a high-yielding reaction. The starting materials are inexpensive and readily available. Acetates are stable to acidic conditions and some oxidizing and reducing agents.
-
Disadvantages: The acetyl group is labile to basic conditions, which can limit its application in syntheses involving strong bases.
Benzyl (Bn)
The benzyl group is a robust protecting group for phenols, typically introduced via a Williamson ether synthesis using benzyl bromide or benzyl chloride in the presence of a base.
-
Advantages: Benzyl ethers are stable to a wide range of reaction conditions, including acidic and basic media, as well as many oxidizing and reducing agents.
-
Disadvantages: The removal of a benzyl group often requires catalytic hydrogenation, which may not be compatible with other reducible functional groups in the molecule, such as alkenes or alkynes.
tert-Butyldimethylsilyl (TBDMS)
Silyl ethers, particularly the TBDMS group, are popular for protecting phenols due to their ease of introduction and mild, selective removal.
-
Advantages: TBDMS ethers are stable to a variety of non-acidic and non-fluoride containing reagents. Their removal with fluoride ion sources like tetrabutylammonium fluoride (TBAF) is highly selective and occurs under mild conditions.
-
Disadvantages: Silyl ethers are sensitive to acidic conditions and fluoride ions. The cost of silylating agents can be higher compared to acetylating or benzylating agents.
Methyl (Me)
Methyl ethers are one of the most stable and robust protecting groups for phenols. They are typically formed using a methylating agent like dimethyl sulfate or methyl iodide with a base.
-
Advantages: Methyl ethers are exceptionally stable across a wide pH range and are resistant to most common reagents.
-
Disadvantages: The high stability of methyl ethers makes their cleavage challenging, often requiring harsh and strong Lewis acids like boron tribromide (BBr₃), which can limit their use with sensitive substrates.[1]
Quantitative Data Comparison
The following table summarizes typical reaction conditions and yields for the protection and deprotection of phenols with the discussed protecting groups. It is important to note that the data is compiled from various sources, and direct comparison should be made with caution as reaction conditions and substrates may vary.
| Protecting Group | Protection Reaction | Typical Yield (%) | Deprotection Reaction | Typical Yield (%) |
| Acetate (Ac) | Ac₂O, Pyridine, rt | >95[2][3] | NaOMe, MeOH, rt | >95[4] |
| Benzyl (Bn) | BnBr, K₂CO₃, DMF, 80 °C | >90[5] | H₂, Pd/C, EtOH, rt | >98[6][7] |
| TBDMS | TBDMSCl, Imidazole, DMF, rt | >90[8][9] | TBAF, THF, rt | >95[10][11] |
| Methyl (Me) | Me₂SO₄, K₂CO₃, Acetone, rt | >90[12] | BBr₃, CH₂Cl₂, 0 °C to rt | >90[1][13] |
Experimental Protocols
Detailed methodologies for the protection and deprotection of a generic phenol are provided below.
Acetate Protection/Deprotection
Protocol 1: Acetylation of Phenol
-
Dissolve the phenol (1.0 equiv.) in pyridine (5-10 mL per mmol of phenol) in a round-bottom flask under an inert atmosphere (e.g., argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add acetic anhydride (1.5 equiv.) dropwise to the stirred solution.[3]
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction by the slow addition of methanol.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to afford the acetylated phenol.[3]
Protocol 2: Deacetylation of Phenyl Acetate
-
Dissolve the phenyl acetate (1.0 equiv.) in dry methanol (5-10 mL per mmol) under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add a catalytic amount of sodium methoxide solution (e.g., 25 wt% in methanol, 0.1 equiv.).[4]
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Once complete, neutralize the reaction with an acidic ion-exchange resin (e.g., Amberlite IR-120 H⁺) until the pH is neutral.
-
Filter the resin and wash with methanol.
-
Concentrate the filtrate under reduced pressure to yield the deprotected phenol.[4]
Benzyl Protection/Deprotection
Protocol 3: Benzylation of Phenol
-
To a flame-dried round-bottom flask under an inert atmosphere, add the phenol (1.0 equiv.) and anhydrous potassium carbonate (1.5 equiv.).[5]
-
Add anhydrous DMF to dissolve the reactants.
-
Add benzyl bromide (1.1 equiv.) to the mixture.
-
Heat the reaction to 80 °C and stir for 4-12 hours, monitoring by TLC.[5]
-
After completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain the benzyl-protected phenol.
Protocol 4: Debenzylation of Phenyl Benzyl Ether
-
Dissolve the phenyl benzyl ether (1.0 equiv.) in ethanol (10 mL per mmol).
-
Add 10 mol% of Pd/C (10% on activated carbon).
-
Degas the mixture and introduce a hydrogen atmosphere (e.g., using a balloon).[6]
-
Stir the reaction at room temperature overnight.
-
Filter the catalyst through a pad of Celite and wash with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected phenol.[6]
TBDMS Protection/Deprotection
Protocol 5: Silylation of Phenol
-
To a solution of the phenol (1.0 equiv.) in anhydrous DMF, add imidazole (2.5 equiv.).[8][9]
-
Add tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 equiv.) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with water and brine.
-
Dry over anhydrous MgSO₄, filter, and concentrate to give the silylated phenol.[8]
Protocol 6: Desilylation of Phenyl TBDMS Ether
-
Dissolve the phenyl TBDMS ether (1.0 equiv.) in THF (5-10 mL per mmol).
-
Add tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.5 equiv.) at room temperature.[10][11]
-
Stir the reaction for 1-4 hours and monitor by TLC.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the phenol.
Methyl Protection/Deprotection
Protocol 7: Methylation of Phenol
-
To a mixture of the phenol (1.0 equiv.) and anhydrous potassium carbonate (2.0 equiv.) in acetone, add dimethyl sulfate (1.2 equiv.) dropwise.
-
Stir the reaction mixture at room temperature or gentle reflux until completion (monitored by TLC).
-
Filter off the inorganic salts and wash with acetone.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer and concentrate to obtain the methylated phenol.
Protocol 8: Demethylation of Anisole
-
Dissolve the anisole derivative (1.0 equiv.) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add boron tribromide (BBr₃) (1.0 M solution in CH₂Cl₂, 1.1 equiv.) dropwise.[13]
-
Stir the reaction at 0 °C to room temperature and monitor by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water or methanol at 0 °C.
-
Extract the product with an organic solvent.
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate to give the deprotected phenol.[13]
Visualizing Protecting Group Strategies
The following diagrams illustrate the general workflows for the protection and deprotection of phenols, as well as a decision-making pathway for selecting an appropriate protecting group.
Caption: General workflow for phenol protection and deprotection.
Caption: Decision tree for selecting a phenol protecting group.
Orthogonality in Protecting Group Strategy
In complex syntheses with multiple functional groups, the concept of "orthogonal protection" is crucial. This strategy allows for the selective deprotection of one protecting group in the presence of others.[14] The protecting groups discussed here offer good orthogonality. For example:
-
A TBDMS group can be cleaved with fluoride ions without affecting acetate , benzyl , or methyl ethers.
-
An acetate group can be removed under basic conditions, which would leave benzyl and methyl ethers intact.
-
A benzyl group can be removed by hydrogenolysis, which does not affect acetate , TBDMS , or methyl ethers (provided no other reducible groups are present).
-
A methyl ether can be cleaved with strong Lewis acids, conditions under which other groups might also be labile, requiring careful planning.
The choice of protecting group should, therefore, be made not only based on the immediate next step but with the entire synthetic route in consideration.
Caption: Orthogonal deprotection of different phenol protecting groups.
Conclusion
The selection of a protecting group for a phenolic hydroxyl is a critical decision in synthetic planning. The acetate group offers a simple and cost-effective option, suitable for syntheses that do not involve basic conditions. For greater stability, benzyl and methyl ethers are excellent choices, though their removal requires more specific and sometimes harsh conditions. TBDMS ethers provide a balance of stability and mild, selective removal, making them highly valuable in modern organic synthesis. A thorough understanding of the stability and reactivity of each protecting group, as outlined in this guide, will enable researchers and drug development professionals to devise more efficient and successful synthetic strategies.
References
- 1. Demethylation of Methyl Ethers (O-Demethylation) [commonorganicchemistry.com]
- 2. The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride | Semantic Scholar [semanticscholar.org]
- 3. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. qualitas1998.net [qualitas1998.net]
- 8. benchchem.com [benchchem.com]
- 9. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. chemistry.mdma.ch [chemistry.mdma.ch]
- 14. Protecting group - Wikipedia [en.wikipedia.org]
Reactivity of 4-Formyl-2-methoxy-3-nitrophenyl acetate in Claisen-Schmidt Condensation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Claisen-Schmidt condensation is a cornerstone of organic synthesis, enabling the formation of α,β-unsaturated ketones, known as chalcones, which are valuable precursors for various biologically active compounds. This guide provides a comparative analysis of the reactivity of "4-Formyl-2-methoxy-3-nitrophenyl acetate" in this reaction, alongside other substituted benzaldehydes. The inclusion of experimental data, detailed protocols, and visual diagrams aims to facilitate the optimization of synthetic strategies in drug discovery and development.
Comparative Performance of Substituted Benzaldehydes in Claisen-Schmidt Condensation
The reactivity of a substituted benzaldehyde in the Claisen-Schmidt condensation is significantly influenced by the electronic properties of its substituents. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) on the aromatic ring can alter the electrophilicity of the carbonyl carbon, thereby affecting reaction rates and yields.
The target compound, "this compound," possesses a combination of substituents: an electron-donating methoxy group (-OCH₃) and a strong electron-withdrawing nitro group (-NO₂), along with an acetate group. The interplay of these groups is expected to influence its reactivity. The nitro group, being a strong deactivating group, can decrease the electron density on the aromatic ring, which may reduce the reactivity of the aldehyde's carbonyl carbon towards nucleophilic attack.[1] In some cases, reactions with nitro-substituted benzaldehydes may yield the intermediate aldol addition product without complete dehydration to the chalcone, particularly with insufficient base concentration.[1]
The following table summarizes the performance of various substituted benzaldehydes in the Claisen-Schmidt condensation with acetophenone, providing a basis for comparison.
| Substituted Benzaldehyde | Ketone | Catalyst/Solvent | Reaction Time | Yield (%) |
| This compound (Predicted) | Acetophenone | NaOH / Ethanol | 4-24 h | Moderate |
| Benzaldehyde | Acetophenone | NaOH / Ethanol | 4-6 h | 43 |
| 4-Methylbenzaldehyde (EDG) | Acetophenone | Solid NaOH (Solvent-free) | 10 min | High |
| 4-Methoxybenzaldehyde (EDG) | Acetophenone | NaOH / Ethanol | 24 h | 84 |
| 3-Nitrobenzaldehyde (EWG) | Acetophenone | NaOH / Ethanol | - | High |
| 4-Nitrobenzaldehyde (EWG) | Acetophenone | NaOH / Ethanol | 1 h | 82 (Aldol product) |
| 4-Chlorobenzaldehyde (EWG) | Acetophenone | NaOH / Ethanol | 24 h | 71.5 |
Note: The data for "this compound" is a prediction based on the influence of its substituents observed in other reactions. Actual experimental results may vary.
Experimental Protocol: Claisen-Schmidt Condensation of this compound with Acetophenone
This protocol is a representative procedure for the base-catalyzed Claisen-Schmidt condensation.
Materials:
-
This compound
-
Acetophenone
-
Ethanol (95%)
-
Sodium Hydroxide (NaOH) solution (10% aqueous)
-
Ice-water bath
-
Stirring apparatus
-
Standard laboratory glassware for reaction, work-up, and purification
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of this compound and 1.0-1.2 equivalents of acetophenone in an appropriate volume of 95% ethanol.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes to cool it down to 0-5 °C.
-
Base Addition: While maintaining the temperature, slowly add a 10% aqueous solution of sodium hydroxide (2.0-3.0 equivalents) dropwise to the reaction mixture. The addition should be done over a period of 15-20 minutes.
-
Reaction: After the complete addition of the base, remove the ice bath and allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight, depending on the reactivity of the substrates.[2]
-
Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice or ice-cold water.
-
Precipitation and Filtration: Stir the mixture for about 15-30 minutes to allow the product to precipitate completely. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold water to remove any residual NaOH and other water-soluble impurities.
-
Drying and Purification: Air-dry the crude product. For further purification, recrystallization from a suitable solvent, such as ethanol, can be performed to obtain the pure chalcone.
Visualizing the Process and Relationships
To better understand the experimental workflow and the factors influencing the reactivity, the following diagrams are provided.
Caption: A general experimental workflow for the Claisen-Schmidt condensation.
References
A Comparative Analysis of Nitrating Agents for the Synthesis of 4-Formyl-2-methoxy-3-nitrophenyl acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various nitrating agents for the synthesis of 4-Formyl-2-methoxy-3-nitrophenyl acetate, a key intermediate in the pharmaceutical and fine chemical industries. The selection of an appropriate nitrating agent is critical for achieving optimal yield, regioselectivity, and operational safety. This document outlines detailed experimental protocols, presents a comparative analysis of performance data, and includes a visual representation of the synthetic workflow to aid researchers in making informed decisions.
Introduction
The synthesis of this compound is a two-step process commencing with the acetylation of vanillin (4-hydroxy-3-methoxybenzaldehyde) to yield 4-Formyl-2-methoxyphenyl acetate (also known as acetyl vanillin). This intermediate is subsequently nitrated to introduce a nitro group at the C3 position of the aromatic ring. The choice of nitrating agent for the second step significantly influences the reaction's efficiency and outcome. This guide evaluates several common and alternative nitrating agents, providing available experimental data to support a comparative assessment.
Comparative Performance of Nitrating Agents
The following table summarizes the performance of various nitrating agents in the synthesis of this compound or its precursor, 5-nitrovanillin. It is important to note that the direct comparative data for the nitration of 4-Formyl-2-methoxyphenyl acetate is limited, and thus, data from the nitration of vanillin is included as a valuable proxy.
| Nitrating Agent/System | Substrate | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Isomer Ratio (%) | Reference |
| Fuming Nitric Acid | Acetyl Vanillin | Dichloroethane | -20 to 5 | - | 83 | 12 | [1] |
| Fuming Nitric Acid | Acetyl Vanillin | Methylene Chloride | -20 to 5 | - | 80-85 | 9-12 | [1] |
| Fuming Nitric Acid | Acetyl Vanillin | Chloroform | -20 to 5 | - | 80-85 | 9-12 | [1] |
| Fuming Nitric Acid | Acetyl Vanillin | Dichloromethane | -5 to -10 | 1-2 hours | Not Specified | - | [2] |
| Nitric Acid / Acetic Acid | Vanillin | Glacial Acetic Acid | Low | - | ~75 | - | |
| Nitric Acid / DCM | Vanillin | Dichloromethane | 0-5 | ~20 minutes | 64 | - | |
| Ceric Ammonium Nitrate | Vanillin | 90% Acetic Acid | 20-60 | 1.0-2.5 hours | 69-71 | - | |
| Yttrium Nitrate | Vanillin | Glacial Acetic Acid | Room Temp. | 10 minutes | Not Specified | - |
Experimental Protocols
Synthesis of 4-Formyl-2-methoxyphenyl acetate (Acetyl Vanillin)
This initial step involves the acetylation of vanillin to protect the hydroxyl group.
Materials:
-
Vanillin
-
Dichloromethane (DCM)
-
Acetic Anhydride
-
Dry Pyridine
Procedure:
-
Dissolve vanillin in dichloromethane.
-
Add acetic anhydride and dry pyridine to the solution under anhydrous conditions.
-
Stir the mixture for 3-4 hours at room temperature.
-
Monitor the reaction completion using Thin Layer Chromatography (TLC) with a 1:1 Hexane:Ethyl acetate mobile phase.
-
Evaporate the dichloromethane.
-
Pour the resulting mixture onto crushed ice to precipitate the product.
-
Filter the precipitate, wash with water, and dry.
-
Recrystallize the crude product from 95% ethanol to obtain pure 4-Formyl-2-methoxyphenyl acetate.
Nitration of 4-Formyl-2-methoxyphenyl acetate
The following protocols detail the nitration of the acetylated intermediate using different nitrating agents.
Materials:
-
4-Formyl-2-methoxyphenyl acetate (Acetyl Vanillin)
-
Dichloromethane (DCM)
-
Fuming Nitric Acid
-
Ice-cold water
Procedure:
-
Dissolve acetyl vanillin in dichloromethane in a flask suitable for low-temperature reactions.
-
Cool the mixture to between -5 and -10 °C using an ice-salt bath.[2]
-
Slowly add fuming nitric acid dropwise to the stirred solution while maintaining the low temperature.[2]
-
After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours.[3]
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by pouring the mixture into ice-cold water.
-
The product will precipitate out of the solution.
-
Filter the precipitate, wash thoroughly with cold water, and dry to yield this compound.[3]
Materials:
-
4-Formyl-2-methoxyphenyl acetate
-
90% Acetic Acid
-
Polyethylene glycol-400 (Phase Transfer Catalyst)
-
Ceric Ammonium Nitrate (CAN)
-
Water
-
Ice water
Procedure:
-
In a round-bottom flask, combine 4-Formyl-2-methoxyphenyl acetate, 90% acetic acid, and polyethylene glycol-400.
-
While stirring, slowly add a solution of ceric ammonium nitrate in water dropwise.
-
Maintain the reaction temperature between 20-60 °C for 1.0-2.5 hours.
-
Monitor the reaction's completion by TLC, using a 1:1 mixture of ethyl acetate and petroleum ether as the developing solvent.
-
Once the reaction is complete, pour the mixture into a sufficient amount of ice water to precipitate the yellow solid product.
-
Filter the solid, wash it 2-3 times with distilled water, and dry to obtain the crude product.
Materials:
-
4-Formyl-2-methoxyphenyl acetate
-
Glacial Acetic Acid
-
Yttrium Nitrate Hexahydrate (Y(NO₃)₃·6H₂O)
-
Ice-cold water
Procedure:
-
Dissolve 4-Formyl-2-methoxyphenyl acetate in glacial acetic acid in a test tube.
-
Add solid yttrium nitrate hexahydrate to the solution.
-
Shake the reaction mixture continuously at room temperature for 10 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, add ice-cold water to the mixture and let it stand for 15 minutes.
-
Collect the resulting solid product by filtration and wash it with cold water.
Safety Precautions
Fuming Nitric Acid: Fuming nitric acid is extremely corrosive and a strong oxidizing agent.[1][4] All work should be conducted in a well-ventilated fume hood.[1] Personal protective equipment, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat, is mandatory.[5][6] Avoid contact with skin and eyes, and inhalation of fumes.[7] In case of skin contact, immediately flush with copious amounts of water.[4] Nitric acid is incompatible with many substances, including bases, organic materials, and reducing agents, and should be stored separately.[1]
General Nitration Reactions: Nitration reactions are often highly exothermic. It is crucial to control the reaction temperature, typically by using an ice bath, and to add the nitrating agent slowly. A typical work-up procedure involves quenching the reaction mixture by pouring it into ice water to precipitate the product, followed by filtration, washing, and drying.
Workflow and Logic Diagrams
The following diagrams illustrate the synthetic pathway and the comparative experimental workflow.
Caption: Synthetic pathway for this compound.
Caption: Experimental workflow for comparing nitrating agents.
References
Validating the Molecular Structure of 4-Formyl-2-methoxy-3-nitrophenyl acetate: A Comparative Guide to Analytical Techniques
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a critical step in ensuring its identity, purity, and potential function. This guide provides a comparative analysis of analytical techniques for the structural validation of 4-Formyl-2-methoxy-3-nitrophenyl acetate, with a primary focus on the definitive method of single-crystal X-ray crystallography.
While a specific crystallographic study for this compound is not publicly available, this guide will present a hypothetical validation by this technique, benchmarked against spectroscopic methods. This approach offers a practical framework for researchers encountering similar novel compounds.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction stands as the most powerful technique for the absolute determination of a molecule's structure in the solid state.[1][2] It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, offering an unparalleled level of detail.[3][4]
Hypothetical Crystallographic Data for this compound
The following table represents plausible crystallographic data for the title compound, based on analyses of structurally similar nitrophenyl derivatives.
| Parameter | Hypothetical Value | Significance |
| Chemical Formula | C₁₀H₉NO₆ | Confirms the elemental composition of the molecule in the crystal. |
| Formula Weight | 239.18 g/mol | Consistent with the molecular formula. |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| a, b, c (Å) | a = 8.5, b = 12.1, c = 10.5 | The dimensions of the unit cell along the three axes. |
| α, β, γ (°) | α = 90, β = 98.5, γ = 90 | The angles between the unit cell axes. |
| Volume (ų) | 1070 | The volume of the unit cell. |
| Z | 4 | The number of molecules per unit cell. |
| Density (calculated) | 1.485 g/cm³ | The calculated density of the crystal. |
| R-factor | ~0.04 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
Experimental Protocol for Single-Crystal X-ray Diffraction
-
Crystal Growth : High-quality single crystals are grown from a solution of the purified compound. This is often achieved by slow evaporation of a suitable solvent in which the compound is moderately soluble.[5] The vessel should be kept in a vibration-free environment to allow for slow, ordered crystal growth.[5]
-
Crystal Mounting : A suitable crystal is selected and mounted on a goniometer head.
-
Data Collection : The mounted crystal is placed in an X-ray diffractometer. X-rays are generated, monochromatized, and directed at the crystal.[4] As the crystal is rotated, a detector records the diffraction pattern, which consists of a series of reflections at different intensities.[3]
-
Structure Solution and Refinement : The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms are determined from the intensities of the reflections. This initial model is then refined to best fit the experimental data, resulting in the final crystal structure.[4]
Complementary Spectroscopic Techniques
While X-ray crystallography provides a definitive solid-state structure, other spectroscopic methods are essential for confirming the structure in solution and providing complementary data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule.[6]
-
¹H NMR : Provides information about the number, environment, and connectivity of protons. For this compound, expected signals would include a downfield singlet for the aldehyde proton (δ 9.8–10.5 ppm), distinct signals for the two aromatic protons, a singlet for the methoxy group protons, and a singlet for the acetate methyl protons.[6]
-
¹³C NMR : Reveals the number of unique carbon atoms. For the target molecule, ten distinct signals are anticipated, including those for the aldehyde and acetate carbonyl carbons, the six aromatic carbons, the methoxy carbon, and the acetate methyl carbon.[6]
Mass Spectrometry (MS)
MS is crucial for determining the molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the molecular formula.[6] For C₁₀H₉NO₆, the expected monoisotopic mass is approximately 239.0430 Da.[6][7]
Comparison of Structural Validation Techniques
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Information Provided | Absolute 3D structure, bond lengths, bond angles, stereochemistry.[3] | Connectivity of atoms, chemical environments, dynamic processes in solution.[8] | Molecular weight, elemental composition, fragmentation patterns.[6] |
| Sample Phase | Solid (single crystal).[1] | Solution.[9] | Gas phase (ions). |
| Strengths | Unambiguous structure determination, high precision.[10] | Provides information about the structure in a biologically relevant state (solution), versatile for studying dynamics. | High sensitivity, requires very small sample amounts, provides molecular formula.[6] |
| Limitations | Requires high-quality single crystals which can be difficult to grow, provides a static picture of the molecule.[2][11] | Structure is an average of solution conformations, less precise than X-ray for atomic positions, size limitations for large molecules.[9] | Does not provide direct information on atom connectivity or stereochemistry. |
Conclusion
The structural validation of a novel compound like this compound is best achieved through a combination of analytical techniques. Single-crystal X-ray crystallography, when feasible, provides the most definitive and detailed structural information. However, NMR and mass spectrometry are indispensable complementary tools that confirm the molecular structure in solution and provide crucial data on connectivity and composition. For researchers in drug development, employing these techniques in concert ensures a comprehensive and robust validation of the chemical entity under investigation.
References
- 1. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 5. How To [chem.rochester.edu]
- 6. This compound | 2698-69-3 | Benchchem [benchchem.com]
- 7. This compound | C10H9NO6 | CID 246319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. people.bu.edu [people.bu.edu]
- 9. researchgate.net [researchgate.net]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
Efficacy of "4-Formyl-2-methoxy-3-nitrophenyl acetate" as an intermediate compared to similar compounds
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules, the choice of intermediates is a critical factor that dictates the efficiency, regioselectivity, and overall success of a synthetic route. This guide provides a detailed comparison of the efficacy of "4-Formyl-2-methoxy-3-nitrophenyl acetate" as a synthetic intermediate against similar compounds, supported by experimental data and protocols.
Introduction to this compound
This compound, also known as 4-O-acetyl-2-nitrovanillin, is a stable intermediate valuable for its role as a precursor to other important building blocks in multi-step syntheses.[1] The acetate group serves as a protecting group for the phenolic hydroxyl group of vanillin, preventing it from interfering with subsequent reactions.[1][2] Its primary application lies in its conversion to 4-hydroxy-3-methoxy-2-nitrobenzaldehyde, a key component in the synthesis of nitrogen-containing heterocycles prevalent in pharmaceuticals.[1]
The synthesis of this compound is typically a two-step process commencing from the readily available starting material, vanillin. The first step involves the acetylation of the phenolic hydroxyl group of vanillin to yield 4-formyl-2-methoxyphenyl acetate (acetyl vanillin). This is followed by the regioselective nitration of the acetylated intermediate.
Comparative Synthesis and Efficacy
This section details the synthesis of this compound and compares its synthetic pathway and potential efficacy with its isomers, primarily 5-nitrovanillin and 6-nitrovanillin, which are also derived from vanillin.
Synthesis of this compound
The synthesis proceeds in two main stages:
-
Acetylation of Vanillin: The phenolic hydroxyl group of vanillin is protected by acetylation with acetic anhydride. This step is crucial for directing the subsequent nitration to the desired position.
-
Nitration of 4-Formyl-2-methoxyphenyl acetate: The acetylated vanillin is then nitrated, typically using a strong nitrating agent like fuming nitric acid at low temperatures to control the reaction's exothermic nature and minimize byproduct formation.[1]
While a specific yield for the nitration step to obtain this compound is not consistently reported in a single source, the subsequent deprotection to 4-hydroxy-3-methoxy-2-nitrobenzaldehyde is reported to proceed with a high yield of 85%, indicating an efficient formation of the nitrated intermediate.
Alternative Intermediates: 5-Nitrovanillin and 6-Nitrovanillin
Direct nitration of vanillin typically leads to the formation of 5-nitrovanillin. Various methods have been developed to synthesize this isomer, with reported yields varying based on the chosen reagents and conditions. 6-nitrovanillin is another isomer that can be synthesized through different routes.
Quantitative Data Summary
The following tables provide a summary of the quantitative data for the synthesis of this compound's precursor and the alternative nitrovanillin isomers.
Table 1: Synthesis of 4-Formyl-2-methoxyphenyl acetate (Acetyl Vanillin)
| Method | Reagents | Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) |
| Pyridine Catalysis | Vanillin, Acetic Anhydride, Pyridine | Dichloromethane | Room Temperature | 3 - 4 | Not explicitly quantified, but a common method.[2] |
| Base-Catalyzed | Vanillin, Acetic Anhydride, NaOH | Water | Room Temperature | 0.3 - 1 | 58.1 - 93.71[2] |
| Sonochemistry | Vanillin, Acetic Anhydride, Sodium Acetate | - | - | 3 | 87[3] |
Table 2: Synthesis of Nitrovanillin Isomers
| Product | Method | Nitrating Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| 5-Nitrovanillin | Conventional | Concentrated Nitric Acid | Glacial Acetic Acid | 20 - 40 | 2 - 4 hours | ~75[4] |
| 5-Nitrovanillin | Low-Temperature | Nitric Acid | Dichloromethane | 0 - 5 | ~50 minutes | 64[4][5] |
| 5-Nitrovanillin | Green Chemistry | Cerium (IV) Ammonium Nitrate | 5-90% Acetic Acid | 20 - 60 | 1 - 2.5 hours | 69 - 71[4] |
| 6-Nitrovanillin | From 6-Nitropiperonal | Sodium Methoxide | Dry Methanol | - | - | 75[5] |
Experimental Protocols
Protocol 1: Synthesis of 4-Formyl-2-methoxyphenyl acetate (Pyridine Catalysis)[2]
-
Dissolve vanillin (3.2 mmol) in 5-6 mL of dichloromethane in a round-bottom flask under anhydrous conditions.
-
To this solution, add acetic anhydride (3.84 mmol) and dry pyridine (3.84 mmol).
-
Stir the reaction mixture at room temperature for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, evaporate the dichloromethane using a rotary evaporator.
-
Pour the resulting mixture onto crushed ice to precipitate the product.
-
Filter the precipitate, rinse with water, and dry.
-
Recrystallize the crude product from 95% ethanol to obtain purified 4-Formyl-2-methoxyphenyl acetate.
Protocol 2: Synthesis of this compound (General)[1]
-
Dissolve 4-Formyl-2-methoxyphenyl acetate in a suitable solvent such as dichloromethane.
-
Cool the solution to a low temperature, for example, -5 to -10°C.
-
Slowly add a strong nitrating agent, such as fuming nitric acid, to the cooled solution while stirring.
-
Maintain the low temperature throughout the addition to control the exothermic reaction.
-
After the addition is complete, continue stirring for a specified period, monitoring the reaction by TLC.
-
Upon completion, work up the reaction mixture, which typically involves pouring it into ice-cold water to precipitate the crude product.
-
Collect the precipitate by filtration, wash it thoroughly with cold water, and dry it to obtain this compound.
Protocol 3: Synthesis of 5-Nitrovanillin (Low-Temperature Nitration)[4][5]
-
Dissolve 75 mmol of vanillin in approximately 55 mL of dichloromethane in a flask.
-
Place the flask in an ice-water bath to maintain a temperature of 0-5°C.
-
Slowly add 12 mL of nitric acid dropwise to the cooled, stirring solution.
-
After the complete addition of nitric acid, continue stirring the mixture at room temperature for about 20 minutes.
-
Quench the reaction by adding 25 mL of ice water and allow the mixture to stand for 2 hours.
-
Filter the resulting precipitate and recrystallize from ethanol to obtain pure 5-nitrovanillin.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the synthetic workflows and logical relationships discussed.
References
A Comparative Guide to the Reactivity of Substituted Benzaldehydes in Nucleophilic Addition Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of substituted benzaldehydes in nucleophilic addition reactions. Understanding the influence of aromatic ring substituents on the reactivity of the aldehyde functional group is paramount for reaction optimization, mechanistic elucidation, and the rational design of molecules in medicinal chemistry and materials science. This document outlines the underlying principles governing this reactivity, presents supporting experimental data, and provides detailed experimental protocols.
The Influence of Substituents on Reactivity
The reactivity of the carbonyl group in benzaldehyde derivatives towards nucleophiles is primarily dictated by the electrophilicity of the carbonyl carbon. Substituents on the aromatic ring can significantly modulate this electrophilicity through a combination of inductive and resonance effects.
-
Electron-Withdrawing Groups (EWGs) : Substituents such as nitro (-NO₂), cyano (-CN), and halo (-Cl, -Br) groups are electron-withdrawing. They decrease the electron density on the aromatic ring and, by extension, on the carbonyl carbon. This increase in the partial positive charge on the carbonyl carbon makes it more susceptible to attack by electron-rich nucleophiles, thus increasing the rate of nucleophilic addition reactions.[1]
-
Electron-Donating Groups (EDGs) : Conversely, electron-donating groups like alkoxy (-OR) and alkyl (-R) groups increase the electron density on the aromatic ring. Through resonance and inductive effects, this increased electron density is relayed to the carbonyl carbon, reducing its electrophilicity. As a result, electron-donating groups deactivate the benzaldehyde towards nucleophilic addition, leading to slower reaction rates.[2]
Aromatic aldehydes, in general, are less reactive in nucleophilic addition reactions compared to their aliphatic counterparts. This is attributed to the electron-donating resonance effect of the aromatic ring, which diminishes the electrophilicity of the carbonyl group.[3][4]
Quantitative Comparison of Reactivity
The effect of substituents on the rate of reaction can be quantified using the Hammett equation, which provides a linear free-energy relationship. For the formation of cyanohydrins from a series of substituted benzaldehydes, a Hammett plot gives a positive ρ (rho) value of +2.3. This positive value indicates that the reaction is accelerated by electron-withdrawing groups, which stabilize the developing negative charge in the transition state.
| Substituent (Position) | Reaction Type | Relative Rate Constant (k/k₀) |
| p-NO₂ | Wittig Reaction | 14.7 |
| m-NO₂ | Wittig Reaction | 10.5 |
| p-Cl | Wittig Reaction | 2.75 |
| H | Wittig Reaction | 1.00 |
| p-CH₃ | Wittig Reaction | 0.45 |
Note: The relative rate constant is the ratio of the rate constant of the substituted benzaldehyde to that of the unsubstituted benzaldehyde.[5]
As the data in the table indicates, benzaldehydes with electron-withdrawing nitro and chloro substituents exhibit significantly higher reaction rates in the Wittig reaction compared to unsubstituted benzaldehyde.[5] Conversely, the electron-donating methyl group decreases the reaction rate.[5]
Experimental Protocols
To quantitatively assess the reactivity of different substituted benzaldehydes, a kinetic analysis of a representative nucleophilic addition reaction, such as cyanohydrin formation, can be performed.
Experimental Protocol: Kinetic Analysis of Cyanohydrin Formation
This protocol outlines a general method for determining the rate of cyanohydrin formation by monitoring the disappearance of the benzaldehyde derivative using UV-Vis spectrophotometry.
Materials:
-
Substituted benzaldehyde (e.g., benzaldehyde, p-nitrobenzaldehyde, p-methoxybenzaldehyde)
-
Sodium cyanide (NaCN)
-
Buffer solution (e.g., phosphate buffer, pH 7.4)
-
Solvent (e.g., a mixture of ethanol and water to ensure solubility of all components)
-
UV-Vis Spectrophotometer
-
Thermostatted cuvette holder
-
Quartz cuvettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the substituted benzaldehyde in the chosen solvent at a known concentration (e.g., 10 mM).
-
Prepare a stock solution of sodium cyanide in the buffer solution at a known concentration (e.g., 1 M).
-
-
Kinetic Measurement:
-
Set the UV-Vis spectrophotometer to the wavelength of maximum absorbance (λ_max) of the specific substituted benzaldehyde being tested. This should be determined beforehand by running a UV-Vis spectrum of the aldehyde.
-
Equilibrate the spectrophotometer and the thermostatted cuvette holder to the desired reaction temperature (e.g., 25 °C).
-
In a quartz cuvette, pipette a specific volume of the buffer solution and the substituted benzaldehyde stock solution to achieve the desired final concentration (e.g., 0.1 mM).
-
Initiate the reaction by adding a small, known volume of the sodium cyanide stock solution to the cuvette, ensuring rapid mixing. The cyanide should be in large excess to ensure pseudo-first-order kinetics with respect to the benzaldehyde.
-
Immediately begin recording the absorbance at the predetermined λ_max at regular time intervals until the reaction is complete (i.e., the absorbance reading stabilizes).
-
-
Data Analysis:
-
Plot the natural logarithm of the absorbance (ln(A)) versus time.
-
For a pseudo-first-order reaction, this plot should yield a straight line. The negative of the slope of this line is the pseudo-first-order rate constant (k_obs).
-
The second-order rate constant (k) can be calculated by dividing the pseudo-first-order rate constant by the concentration of the nucleophile (cyanide): k = k_obs / [CN⁻].
-
Repeat the experiment for each substituted benzaldehyde under identical conditions to obtain a set of second-order rate constants for comparison.
-
Visualizing Reactivity Principles
The following diagrams illustrate the key concepts governing the reactivity of substituted benzaldehydes in nucleophilic addition reactions.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
Benchmarking the synthesis of "4-Formyl-2-methoxy-3-nitrophenyl acetate" against alternative routes
A Comparative Guide to the Synthesis of 4-Formyl-2-methoxy-3-nitrophenyl acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of the conventional synthesis of this compound against viable alternative routes. The objective is to offer a comparative analysis of methodologies, supported by experimental data, to aid researchers in selecting the most suitable pathway for their specific needs, considering factors such as yield, reaction conditions, and environmental impact. This compound is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1][2]
The benchmark synthesis for this compound is a well-established two-step process commencing with the acetylation of vanillin to yield 4-Formyl-2-methoxyphenyl acetate, which is subsequently nitrated to afford the final product.[1] This guide will compare this standard route with alternative methods for both the acetylation and nitration stages.
Comparative Analysis of Synthesis Routes
The following table summarizes the quantitative data for the benchmark synthesis and its alternatives.
| Route | Step | Method | Reagents | Solvent | Temperature | Time | Yield | Reference |
| Benchmark | 1. Acetylation | Pyridine Catalysis | Vanillin, Acetic Anhydride, Pyridine | Dichloromethane (DCM) | Room Temperature | 3-4 hours | High (not explicitly quantified) | [3][4] |
| 2. Nitration | Fuming Nitric Acid | 4-Formyl-2-methoxyphenyl acetate, Fuming Nitric Acid | Dichloromethane (DCM) | -5 to -10 °C | 1-2 hours | Good (not explicitly quantified) | [1] | |
| Alternative 1 | 1. Acetylation | Base Catalysis | Vanillin, Acetic Anhydride, Sodium Hydroxide | Aqueous | Room Temperature | ~20 mins - 1 hour | 58.1% - 93.71% | [3] |
| Alternative 2 | 2. Nitration | Yttrium Nitrate | 4-Formyl-2-methoxyphenyl acetate, Yttrium Nitrate Hexahydrate | Glacial Acetic Acid | Room Temperature | 10 minutes (for phenols) | High (for phenols) | [5][6] |
| Alternative 3 | 2. Nitration | Nitric Acid in Acetic Acid | 4-Formyl-2-methoxyphenyl acetate, Nitric Acid | Glacial Acetic Acid | Ice Bath | Not specified | Good (for vanillin) | [7] |
Experimental Protocols
Benchmark Synthesis: Pyridine-Catalyzed Acetylation followed by Nitration with Fuming Nitric Acid
Step 1: Synthesis of 4-Formyl-2-methoxyphenyl acetate (Acetylvanillin)
-
Dissolve vanillin (3.2 mmol) in 5-6 mL of dichloromethane (DCM) in a round-bottom flask.
-
To this solution, add acetic anhydride (3.84 mmol) and dry pyridine (3.84 mmol) under anhydrous conditions.[3][4]
-
Stir the mixture at room temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 Hexane:Ethyl acetate mobile phase.[3][4]
-
Upon completion, evaporate the DCM using a rotary evaporator.
-
Pour the residue onto crushed ice to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from 95% ethanol to obtain pure 4-Formyl-2-methoxyphenyl acetate.[3]
Step 2: Synthesis of this compound
-
Dissolve the synthesized 4-Formyl-2-methoxyphenyl acetate (acetyl vanillin) in dichloromethane (DCM).
-
Cool the solution to -5 to -10°C using an ice-salt bath.[1]
-
Slowly add fuming nitric acid to the stirred solution while maintaining the low temperature.
-
Stir the reaction mixture for 1-2 hours at room temperature.
-
Monitor the reaction completion by TLC.
-
For workup, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the precipitate, wash thoroughly with cold water, and dry to yield this compound.
Alternative Route 1: Base-Catalyzed Acetylation of Vanillin
-
This protocol offers a faster alternative to the pyridine-catalyzed method for the acetylation of vanillin.
-
The specific details for this reaction can be found in the cited literature, which reports a reaction time of approximately 20 minutes to 1 hour with yields ranging from 58.1% to 93.71%.[3]
Alternative Route 2: Nitration using Yttrium Nitrate
-
This method presents a milder and more rapid alternative to using fuming nitric acid for the nitration step.
-
Dissolve 4-Formyl-2-methoxyphenyl acetate (1 mmol) in 3 mL of glacial acetic acid.
-
Add solid yttrium nitrate hexahydrate (Y(NO₃)₃·6H₂O) (1 mmol) to the solution.[5][6][7]
-
Shake the reaction mixture at room temperature for approximately 10 minutes.[5][6][7]
-
Monitor the reaction progress by TLC.
-
Upon completion, add ice-cold water to the reaction mixture to precipitate the product.
-
Collect the solid by filtration and wash with water.
Visualizing the Synthesis Pathways
The following diagrams illustrate the logical flow of the benchmark synthesis and the alternative routes.
Caption: Comparative workflow of synthesis routes.
Discussion
The benchmark synthesis of this compound is a reliable and well-documented procedure. The pyridine-catalyzed acetylation of vanillin is effective, though it requires a relatively long reaction time. The subsequent nitration with fuming nitric acid is also a standard method but involves the use of a highly corrosive and hazardous reagent, requiring careful temperature control to minimize side products.
Alternative 1, the base-catalyzed acetylation, offers a significant advantage in terms of reaction time, making it a more efficient method for the first step.
For the critical nitration step, Alternative 2, utilizing yttrium nitrate, presents a compelling "green" chemistry approach.[5][6] It proceeds rapidly at room temperature, avoiding the need for corrosive acids and low-temperature setups. While the provided literature focuses on the nitration of phenols, this method holds promise for the nitration of the acetylated intermediate and warrants further investigation for this specific substrate.
Conclusion
The choice of synthesis route for this compound will depend on the specific requirements of the researcher. The benchmark method is proven and effective. However, for improved efficiency in the acetylation step, the base-catalyzed approach is a strong contender. For a safer, faster, and more environmentally friendly nitration step, the use of yttrium nitrate is a highly promising alternative that merits exploration. This guide provides the foundational data and protocols to enable an informed decision for the synthesis of this important chemical intermediate.
References
- 1. This compound | 2698-69-3 | Benchchem [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Yttrium Nitrate mediated Nitration of Phenols at room temperature in Glacial Acetic acid: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 6. ias.ac.in [ias.ac.in]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 4-Formyl-2-methoxy-3-nitrophenyl acetate: A Guide for Laboratory Professionals
For immediate reference, treat 4-Formyl-2-methoxy-3-nitrophenyl acetate as a hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash. All chemical waste must be disposed of through your institution's designated hazardous waste collection program.[1] This guide provides essential safety and logistical information for the proper handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2] Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[3] Avoid contact with skin and eyes.[4] In case of accidental contact, wash the affected area immediately with plenty of water.[2]
Waste Characterization
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 2698-69-3 | [8][9] |
| Molecular Formula | C₁₀H₉NO₆ | [8][10] |
| Molecular Weight | 239.18 g/mol | [10] |
| Appearance | Solid | Inferred from handling instructions |
| Storage | Room temperature | [10] |
Step-by-Step Disposal Protocol
-
Segregation: Collect waste this compound and any materials contaminated with it (e.g., weigh boats, contaminated gloves, absorbent materials from a spill) separately from other waste streams.[11] Specifically, do not mix it with incompatible materials such as strong oxidizing agents or bases.[4][11] It is best practice to collect halogenated and non-halogenated solvent wastes in separate containers.[12]
-
Container Selection: Use a designated, properly labeled hazardous waste container.[11][13] The container must be compatible with the chemical; a high-density polyethylene (HDPE) or glass container is generally suitable.[13] Ensure the container is in good condition and has a secure, tight-fitting lid.[11]
-
Labeling: Clearly label the waste container with the full chemical name: "this compound".[13] Also, include any known hazard warnings (e.g., "Toxic," "Irritant") and the date the waste was first added to the container.[13]
-
Accumulation: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[11][13] This area should be at or near the point of generation and away from general laboratory traffic.[13] Keep the container closed at all times except when adding waste.[1][11]
-
Spill Management: In the event of a minor spill, use an inert absorbent material like vermiculite or sand to clean it up.[3] Place the absorbent material into the designated hazardous waste container.[4] For major spills, evacuate the area and follow your institution's emergency procedures.[4]
-
Disposal Request: Once the container is full or has been accumulating for the maximum time allowed by your institution (often six to twelve months), arrange for pickup by your institution's Environmental Health and Safety (EHS) or hazardous waste management department.[1][13] Do not attempt to treat or neutralize the chemical waste yourself unless it is part of a documented and approved laboratory procedure.
Disposal Decision Workflow
References
- 1. vumc.org [vumc.org]
- 2. fishersci.com [fishersci.com]
- 3. chemtalk.com.au [chemtalk.com.au]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bellevuecollege.edu [bellevuecollege.edu]
- 8. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. This compound | 2698-69-3 [chemicalbook.com]
- 10. This compound [myskinrecipes.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling 4-Formyl-2-methoxy-3-nitrophenyl acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 4-Formyl-2-methoxy-3-nitrophenyl acetate (CAS No. 2698-69-3). The following procedures are designed to ensure the safe execution of research and development activities involving this compound.
Hazard Assessment and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE):
| Protection Type | Specific Recommendations |
| Eye and Face Protection | Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) must be worn. Inspect gloves for any tears or perforations before use. |
| Body Protection | A laboratory coat is required. For procedures with a higher risk of contamination, consider a chemical-resistant apron or coveralls. |
| Respiratory Protection | Work in a well-ventilated laboratory, preferably within a certified chemical fume hood, to minimize inhalation exposure. If significant dust is generated, a NIOSH-approved respirator with a particulate filter may be necessary. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is vital for the safe handling of this compound. The following is a general protocol for weighing the solid compound and preparing a solution.
Experimental Protocol: Weighing and Dissolving a Crystalline Solid
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Cover the work surface within the fume hood with absorbent, disposable bench paper.
-
Gather all necessary equipment: spatulas, weighing paper or a tared container, beaker or flask for the solution, and the chosen solvent.
-
Label the receiving vessel with the chemical name, concentration, and date.
-
-
Weighing the Compound:
-
Place an analytical balance inside the fume hood if possible. If the airflow affects the balance's accuracy, an alternative "weighing by difference" method should be employed.
-
Direct Weighing Method (in fume hood):
-
Place a piece of weighing paper or a tared, clean, and dry container on the balance.
-
Tare the balance to zero.
-
Carefully transfer the desired amount of this compound from its storage container onto the weighing paper/container using a clean spatula.
-
Record the exact mass.
-
-
Weighing by Difference Method:
-
Pre-weigh a sealed container (e.g., a vial with a cap).
-
Inside the fume hood, add the approximate amount of the solid to the container and reseal it.
-
Weigh the sealed container again. The difference in mass is the amount of the solid transferred. Repeat the addition and weighing steps until the desired mass is achieved.
-
-
-
Preparing the Solution:
-
Place the receiving beaker or flask, containing a stir bar if needed, on a stir plate within the fume hood.
-
Carefully transfer the weighed solid into the beaker/flask.
-
Add the desired solvent to the vessel in portions while stirring until the solid is fully dissolved.
-
Once dissolved, bring the solution to the final desired volume with the solvent.
-
-
Post-Procedure:
-
Securely cap the prepared solution.
-
Clean any spills on the balance and work surface immediately with a suitable solvent and dispose of the cleaning materials as hazardous waste.
-
Thoroughly clean the spatula and any other reusable equipment.
-
Dispose of all contaminated disposable items (weighing paper, gloves, bench paper) in the designated solid hazardous waste container.
-
Wash hands thoroughly with soap and water after the procedure is complete.
-
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste:
-
Liquid Waste:
-
Collect any solutions containing this compound in a separate, sealed, and clearly labeled container for liquid organic waste.
-
Do not dispose of this chemical down the drain.
-
-
Disposal Procedure:
-
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Mandatory Visualization
The following diagram illustrates the standard workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
